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  • Product: 3-(4-Methylphenyl)sydnone
  • CAS: 3483-19-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Architecture and Mesoionic Reactivity of 3-(4-Methylphenyl)sydnone

The following technical guide is structured to provide an in-depth analysis of 3-(4-Methylphenyl)sydnone, focusing on its molecular architecture, synthesis, and reactivity. Executive Summary 3-(4-Methylphenyl)sydnone (al...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 3-(4-Methylphenyl)sydnone, focusing on its molecular architecture, synthesis, and reactivity.

Executive Summary

3-(4-Methylphenyl)sydnone (also known as N-(p-tolyl)sydnone) represents a canonical example of a mesoionic compound—a heterocyclic betaine that cannot be satisfactorily represented by a single covalent or polar resonance structure. As a member of the 1,2,3-oxadiazolium-5-olate family, this molecule serves as a critical model for understanding dipolar aromaticity and is a potent 1,3-dipole precursor in "Click Chemistry" applications. This guide delineates its structural parameters, validated synthesis protocols, and its utility in generating pyrazole-based pharmacophores.

The Mesoionic Paradigm

Mesoionic compounds are a subclass of heterocyclic betaines. 3-(4-Methylphenyl)sydnone is characterized by a five-membered aromatic ring with delocalized


-electrons, where the positive charge is shared among the ring atoms and the negative charge resides primarily on the exocyclic oxygen.
Resonance and Electronic Distribution

The stability of the sydnone ring arises from the resonance energy of the aromatic sextet. The structure is best described as a resonance hybrid of multiple canonical forms.

  • Betaine Character: The molecule possesses a large dipole moment (typically

    
     D), significantly higher than standard heterocycles, driving its solubility in polar aprotic solvents (DMSO, DMF).
    
  • HOMO-LUMO Profile: The Highest Occupied Molecular Orbital (HOMO) has high coefficients at the C-4 and N-2 positions, dictating its regioselectivity in cycloaddition reactions.

Structural Elucidation

Crystallographic and spectroscopic data provide the ground truth for the mesoionic character of 3-(4-Methylphenyl)sydnone.

X-Ray Crystallography Insights

X-ray diffraction studies of 3-arylsydnones reveal a planar 1,2,3-oxadiazole ring.[1] However, steric repulsion often forces the p-tolyl substituent to twist out of the heterocyclic plane.

ParameterBond / AngleValue (Approx.)Structural Implication
Bond Length Exocyclic C(5)–O1.20 – 1.22 ÅDouble bond character (C=O), confirming ketone-like nature.
Bond Length N(2)–N(3)1.30 – 1.32 ÅIntermediate between single and double bond, indicating delocalization.
Bond Length C(4)–H0.93 ÅAcidic proton, susceptible to lithiation.
Dihedral Angle Sydnone-Phenyl25° – 30°Non-coplanar conformation due to steric hindrance at ortho positions.
Spectroscopic Signatures[2][3]
  • Infrared (IR): The carbonyl stretch is the diagnostic peak, appearing at 1730–1760 cm⁻¹ . This is higher than typical conjugated ketones, reflecting the unique bonding of the mesoionic ring.

  • ¹H NMR (DMSO-d₆):

    • Sydnone Ring Proton (H-4): A sharp singlet at

      
       6.7 – 6.9 ppm . This proton is significantly deshielded relative to alkene protons but shielded relative to benzene, consistent with the electron-rich nature of the C-4 position.
      
    • Methyl Group: Singlet at

      
       2.35 – 2.40 ppm .
      
    • Aromatic Protons: Two doublets (AA'BB' system) centered around

      
       7.4 – 7.8 ppm .
      

Synthesis Protocol: Modified Earl-Mackney Method

The synthesis involves the nitrosation of an N-substituted glycine followed by cyclodehydration. This protocol is optimized for yield and purity.

Reaction Pathway Visualization

The following diagram outlines the critical steps from the precursor to the active mesoionic dipole.

SynthesisPathway PT p-Toluidine Int1 N-(p-Tolyl)glycine PT->Int1 Nucleophilic Subst. (NaOAc, H2O, Reflux) Gly Chloroacetic Acid Gly->Int1 Int2 N-Nitroso-N-(p-tolyl)glycine Int1->Int2 Nitrosation (NaNO2, HCl, <5°C) Prod 3-(4-Methylphenyl)sydnone Int2->Prod Cyclodehydration (Ac2O, 25-60°C)

Caption: Step-wise synthesis of 3-(4-Methylphenyl)sydnone via the modified Earl-Mackney cyclization.

Detailed Methodology

Reagents: p-Toluidine, Chloroacetic acid, Sodium nitrite (NaNO₂), Acetic anhydride (Ac₂O), Hydrochloric acid (HCl).

Step 1: Formation of N-(p-Tolyl)glycine

  • Dissolve p-toluidine (0.1 mol) and sodium acetate (0.15 mol) in water.

  • Add chloroacetic acid (0.12 mol) slowly.

  • Reflux the mixture for 2–3 hours. The basicity of the amine drives the nucleophilic attack on the

    
    -carbon of chloroacetic acid.
    
  • Cool to precipitate the glycine derivative. Recrystallize from ethanol.

Step 2: N-Nitrosation (Critical Control Point)

  • Suspend N-(p-tolyl)glycine in dilute HCl at 0–5°C . Why? Temperature control is vital to prevent diazonium salt formation or decomposition of the unstable nitrous acid.

  • Add aqueous NaNO₂ dropwise with vigorous stirring.

  • The N-nitroso intermediate precipitates as a yellow solid. Filter and dry thoroughly. Note: Water must be removed before the next step to prevent hydrolysis of acetic anhydride.

Step 3: Cyclodehydration

  • Dissolve the dry N-nitroso compound in excess acetic anhydride (Ac₂O).

  • Stir at room temperature for 12 hours or heat gently to 60°C for 2 hours. Ac₂O acts as a potent dehydrating agent, closing the ring to form the mesoionic core.

  • Pour the mixture into crushed ice. The sydnone precipitates as a tan/pale yellow solid.

  • Purification: Recrystallize from ethanol/water. Expected MP: 140–145°C (varies slightly by purity).

Reactivity: 1,3-Dipolar Cycloaddition

The defining feature of 3-(4-Methylphenyl)sydnone is its ability to act as a masked 1,3-dipole (cyclic azomethine imine) in [3+2] cycloadditions with alkynes.

Mechanism of Pyrazole Formation

Upon heating with a dipolarophile (e.g., dimethyl acetylenedicarboxylate or phenylacetylene), the sydnone undergoes cycloaddition followed by a retro-Diels-Alder loss of CO₂. This irreversible step drives the formation of the aromatic pyrazole ring.

Cycloaddition Sydnone 3-(4-Methylphenyl)sydnone (Masked Dipole) TS Bicyclic Intermediate (Unstable) Sydnone->TS [3+2] Cycloaddition (Thermal, 110-140°C) Alkyne Alkyne Dipolarophile (R-C≡C-R') Alkyne->TS [3+2] Cycloaddition (Thermal, 110-140°C) CO2 CO2 (Gas) TS->CO2 Pyrazole 1-(4-Methylphenyl)pyrazole Derivative TS->Pyrazole -CO2 (Aromatization)

Caption: Mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition of sydnones.

Regioselectivity

In reactions with unsymmetrical alkynes (e.g., methyl propiolate), the regiochemistry is governed by FMO (Frontier Molecular Orbital) theory. The reaction typically yields the 1,3-disubstituted pyrazole as the major product, driven by the interaction between the sydnone HOMO and the dipolarophile LUMO.

Therapeutic Implications

While the sydnone ring itself is often a prodrug or intermediate, 3-(4-Methylphenyl)sydnone derivatives have shown moderate biological activity:

  • Antibacterial: Mannich bases derived from the C-4 position exhibit efficacy against Gram-positive bacteria (S. aureus).

  • Anticancer: The pyrazole products generated from this sydnone are frequently screened as kinase inhibitors. The sydnone moiety serves as a versatile "click" handle to attach pharmacophores to the p-tolyl scaffold.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society (Resumed), 899-900. Link

  • Baker, W., & Ollis, W. D. (1957). Meso-ionic compounds. Quarterly Reviews, Chemical Society, 11(1), 15-29. Link

  • Browne, D. L., & Harrity, J. P. (2010). Recent developments in the chemistry of sydnones. Tetrahedron, 66(3), 553-568. Link

  • Fan, X., et al. (2005). Synthesis and X-ray crystal structure of 3-(4-methylphenyl)sydnone derivatives. Acta Crystallographica Section E. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

Sources

Exploratory

Electronic Properties and Dipole Moment of 3-(4-Methylphenyl)sydnone: A Comprehensive Technical Guide

Executive Summary Mesoionic compounds represent a unique class of dipolar, pseudo-aromatic heterocycles where positive and negative charges are delocalized across the ring system, making it impossible to represent them w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesoionic compounds represent a unique class of dipolar, pseudo-aromatic heterocycles where positive and negative charges are delocalized across the ring system, making it impossible to represent them with a single uncharged covalent structure[1][2]. Sydnones, which possess a C5-oxygenated 1,2,3-oxadiazole core (1,2,3-oxadiazolium-5-olates), are the most extensively studied mesoionic systems[3].

As a Senior Application Scientist, understanding the electronic behavior of 3-(4-Methylphenyl)sydnone (commonly referred to as 3-p-tolylsydnone) is critical for leveraging its properties in synthetic cycloadditions, pharmacological drug design, and non-linear optical (NLO) materials. This whitepaper systematically deconstructs the electronic architecture, dipole moment causality, and the self-validating experimental protocols required to characterize this highly polar molecule.

Molecular Architecture and Mesoionic Core Fundamentals

The sydnone ring is a planar, 6


-electron aromatic system[1]. The uneven electron density distribution dictates its unique reactivity and physical properties.
  • Charge Distribution: The N(2) and N(3) atoms bear a pronounced positive character, while the C(4) position exhibits a strong negative character, rendering the C(4) position highly susceptible to electrophilic aromatic substitution[1][2].

  • Exocyclic Polarization: The exocyclic oxygen (O6) carries a significant negative charge, balancing the delocalized positive charge of the heterocyclic ring[3].

  • Substituent Causality: The introduction of the 4-methylphenyl (p-tolyl) group at the N(3) position introduces a positive inductive (+I) and hyperconjugative effect. This electron-donating moiety enriches the electron density of the mesoionic core, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO) compared to the unsubstituted 3-phenylsydnone[4].

Dipole Moment: Theoretical Underpinnings and Vector Analysis

Sydnones are characterized by exceptionally large ground-state dipole moments, typically in the range of 4.0 to 6.5 Debye (D)[1][5]. For 3-p-tolylsydnone, the dipole moment is heavily influenced by the extreme charge separation between the electron-deficient N(3) region and the electron-rich C(4)-C(5)-O(6) enolate-like region.

The p-tolyl group aligns its own dipole vector synergistically with the primary mesoionic vector, resulting in a highly polarized molecule (~6.5 D). This massive dipole moment dictates the compound's behavior in solvatochromic environments and its utility as a dopant in non-linear optical (NLO) applications[6].

G E p-Tolyl Group (+I Effect) A N3 Atom (Positive Character) E->A Inductive Donation B C4 Atom (Electron Rich) A->B Delocalization C C5 Atom (Carbonyl Core) A->C Delocalization D O6 Exocyclic Oxygen (Highly Negative) B->D Net Dipole Vector C->D Polarization

Electronic charge distribution and dipole vector pathway in 3-p-tolylsydnone.

Experimental Protocols for Electronic Characterization

To rigorously validate the electronic properties of 3-p-tolylsydnone, two primary self-validating workflows are employed. The causality behind these specific methods ensures high-fidelity data extraction free from common solvent or density-related artifacts.

Protocol 1: Ground-State Dipole Moment via the Guggenheim-Smith Method

Rationale: The Guggenheim-Smith method is selected over the traditional Halverstadt-Kumler method because it directly isolates orientation polarization by utilizing the difference between the dielectric constant and refractive index slopes. This entirely bypasses the need for highly precise density measurements, minimizing systemic error[7][8].

  • Step 1: Solution Preparation. Prepare five graded concentrations of 3-p-tolylsydnone in a rigorously dried, non-polar solvent (e.g., anhydrous benzene or 1,4-dioxane) ranging from 0.001 to 0.01 weight fraction (

    
    ).
    
  • Step 2: Dielectric Constant Measurement. Measure the dielectric constant (

    
    ) of each solution at 25.0 ± 0.1 °C using a high-precision capacitance bridge. Plot 
    
    
    
    vs.
    
    
    to determine the slope
    
    
    .
  • Step 3: Refractive Index Measurement. Measure the refractive index (

    
    ) of each solution at the sodium D-line using an Abbe refractometer. Calculate the square of the refractive index (
    
    
    
    ) and plot against
    
    
    to determine the slope
    
    
    .
  • Step 4: Data Plotting & Polarization Isolation. Calculate the orientation polarization (

    
    ) using the Guggenheim-Smith equation, which mathematically subtracts the electronic polarization (
    
    
    
    ) from the total polarization (
    
    
    ).
  • Step 5: Dipole Moment Extraction. Calculate the ground-state dipole moment (

    
    ) using the Debye equation: 
    
    
    
    , where
    
    
    is the absolute temperature in Kelvin.

Workflow S1 Step 1: Prepare Graded Solutions (Non-polar solvent, w2: 0.001-0.01) S2 Step 2: Measure Dielectric Constant (ε) Calculate slope α S1->S2 S3 Step 3: Measure Refractive Index (n) Calculate slope γ S1->S3 S4 Step 4: Guggenheim-Smith Plotting Isolate Orientation Polarization S2->S4 S3->S4 S5 Step 5: Debye Equation Extract Dipole Moment (μ) S4->S5

Step-by-step experimental workflow for the Guggenheim-Smith dipole moment determination.

Protocol 2: HOMO-LUMO Gap Determination via Cyclic Voltammetry

Rationale: Cyclic voltammetry (CV) provides an empirical mapping of frontier molecular orbitals. The oxidation onset correlates directly with electron removal from the HOMO (localized on the N2/N3 and p-tolyl system), while the reduction onset correlates with electron addition to the LUMO (localized on the C4-C5-O6 moiety)[4][9].

  • Step 1: Electrochemical Cell Assembly. Assemble a three-electrode system comprising a glassy carbon working electrode, a Pt wire auxiliary electrode, and an Ag/AgCl reference electrode in anhydrous acetonitrile.

  • Step 2: Electrolyte Preparation. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as the supporting electrolyte. Add 1.0 mM of 3-p-tolylsydnone.
    
  • Step 3: Voltammetric Sweeps. Purge the solution with ultra-pure N

    
     for 15 minutes to remove dissolved oxygen. Perform cyclic sweeps at a scan rate of 50 mV/s.
    
  • Step 4: Data Extraction. Identify the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Step 5: Energy Level Calculation. Calculate the HOMO and LUMO energy levels using the ferrocene/ferrocenium (Fc/Fc

    
    ) internal standard reference (assumed at -5.1 eV vs vacuum):
    
    • The difference yields the electrochemical bandgap (

      
      ).
      

Quantitative Data Summary

Table 1: Electronic and Dipole Properties of 3-(4-Methylphenyl)sydnone

PropertyValue / CharacteristicAnalytical Method
Ground-State Dipole Moment (

)
~6.4 - 6.6 DGuggenheim-Smith Method
Core Structure 1,2,3-Oxadiazolium-5-olateX-Ray Crystallography / NMR
Aromaticity 6

-electron delocalized
UV-Vis / Computational (NICS)
HOMO Localization N(2), N(3), p-Tolyl ringCyclic Voltammetry / DFT
LUMO Localization C(4), C(5), Exocyclic O(6)Cyclic Voltammetry / DFT
C(4) Charge Character Highly Negative (Nucleophilic)Electrophilic Substitution

Table 2: Experimental Parameters for Dipole Moment Determination

ParameterSymbolFunction in Calculation
Dielectric Constant Slope

Represents total polarization (orientation + electronic)
Refractive Index Slope

Represents electronic polarization
Solute Weight Fraction

Independent variable for concentration gradient
Orientation Polarization

Isolated variable used in the Debye equation

References

1.[1] Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds - Neliti. 1 2.[5] A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives - ResearchGate. 5 3.[3] Sydnone - Wikipedia. 3 4.[2] A REVIEW ON SYDNONES - IJCRT.org. 2 5.[6] Effect of cycloalkanone ring size on second and third order nonlinear optical properties of bischalcones - ResearchGate. 6 6.[7] PRINCIPLE OF ADDITIVITY OF DIPOLE MOMENTS: HALOGEN DERIVATIVES OF ADAMANTANE - Collection of Czechoslovak Chemical Communications.7 7.[8] Solvent effect on the ground and excited state dipole moments of fluorescein - ResearchGate. 8 8.[4] Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity... - ACS Publications. 4 9.[9] New D−π–D−π–A Systems Based on Phenothiazine Derivatives with Imidazole Structures for Photovoltaics - ACS Publications. 9

Sources

Foundational

Technical Whitepaper: Biological Activities &amp; Pharmacological Potential of the 3-(4-Methylphenyl)sydnone Scaffold

Executive Summary The mesoionic heterocycle 3-(4-methylphenyl)sydnone (also known as 3-p-tolylsydnone) represents a critical scaffold in medicinal chemistry. Characterized by its unique dipolar nature and aromaticity, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mesoionic heterocycle 3-(4-methylphenyl)sydnone (also known as 3-p-tolylsydnone) represents a critical scaffold in medicinal chemistry. Characterized by its unique dipolar nature and aromaticity, this compound serves as a versatile pharmacophore. While the parent compound exhibits baseline biological interactivity, its value is exponentially amplified when utilized as a core for C-4 functionalized derivatives.

This technical guide synthesizes the current state of literature regarding the antimicrobial, anticancer, and anti-inflammatory profiles of 3-(4-methylphenyl)sydnone and its derivatives. It provides validated synthetic protocols and mechanistic insights into its mode of action, specifically focusing on its role as a nitric oxide (NO) donor and a substrate for 1,3-dipolar cycloadditions.

Chemical Architecture & Mesoionic Character[1][2][3][4]

Sydnones are 1,2,3-oxadiazolium-5-olates.[1][2][3] They are neutral overall but possess distinct regions of positive and negative charge density, termed "mesoionic."

Structural Dynamics

The 3-(4-methylphenyl)sydnone molecule consists of a sydnone ring substituted at the N-3 position with a p-tolyl group. The electron-donating methyl group on the phenyl ring influences the electron density of the sydnone core, affecting its reactivity in electrophilic substitutions at the C-4 position.

Resonance Stabilization

The biological stability of this scaffold is attributed to its resonance hybrid structure. The positive charge is delocalized across the N-N-C-O ring system, while the exocyclic oxygen carries significant negative character.

SydnoneResonance Start 3-(4-Methylphenyl)sydnone (Neutral Mesoionic Form) Resonance Resonance Hybrid (Delocalized Cation) Start->Resonance Stabilization Reactivity C-4 Electrophilic Attack (Functionalization Site) Resonance->Reactivity Electron Density Caption Fig 1. Resonance stabilization facilitating C-4 functionalization.

Synthesis Protocol: The Earl-Mackney Method[1]

The synthesis of 3-(4-methylphenyl)sydnone is a self-validating sequence relying on the cyclodehydration of N-nitroso-N-arylglycines.

Validated Workflow
  • N-Alkylation: Reaction of p-toluidine with ethyl chloroacetate to form N-(4-methylphenyl)glycine.

  • Nitrosation: Treatment with sodium nitrite (NaNO₂) and HCl to yield N-nitroso-N-(4-methylphenyl)glycine.

  • Cyclization: Dehydration using acetic anhydride to close the mesoionic ring.

Diagrammatic Pathway

SynthesisPathway Step1 p-Toluidine + Ethyl Chloroacetate Inter1 N-(4-methylphenyl)glycine Step1->Inter1 N-Alkylation Step2 Nitrosation (NaNO2 / HCl, 0-5°C) Inter1->Step2 Inter2 N-nitroso-N-(4-methylphenyl)glycine Step2->Inter2 Step3 Cyclodehydration (Acetic Anhydride, Reflux) Inter2->Step3 Final 3-(4-Methylphenyl)sydnone Step3->Final Ring Closure Caption Fig 2. Step-wise synthesis via Earl-Mackney cyclization.

Biological Activities[1][2][3][4][6][7][8][9][10][11][12][13]

The pharmacological profile of 3-(4-methylphenyl)sydnone is dominated by its derivatives. The core ring acts as a bioactive carrier that improves cell permeability due to its mesoionic character.

Antimicrobial Activity

Derivatives of 3-(4-methylphenyl)sydnone, particularly those functionalized at C-4 with thiazolidinone or sulfonamide moieties, exhibit potent antimicrobial properties.

  • Fungal Inhibition: Studies indicate that 5-[3-(4-methylphenyl)sydnon-4-ylmethylene]-2-thioxothiazolidin-4-one shows growth inhibitory activity 1.5–4.4 times higher than Griseofulvin against Aspergillus niger and Penicillium citrinum [1].[4]

  • Bacterial Inhibition: Mannich bases incorporating the 3-(4-methylphenyl)sydnone scaffold have demonstrated moderate-to-significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli) [2].

Table 1: Comparative Antimicrobial Potency (Representative Data)

Compound DerivativeTarget OrganismActivity ProfileReference Standard
3-(4-methylphenyl)sydnone-thiazolidinoneA. nigerHigh (MIC < Std)Griseofulvin
3-(4-methylphenyl)sydnone-sulfonamideS. aureusModerateCiprofloxacin
Unsubstituted 3-(4-methylphenyl)sydnoneE. coliLow/Baseline--
Anticancer & Cytotoxicity

The anticancer mechanism is often linked to the compound's ability to interfere with DNA synthesis or act as a nitric oxide donor, inducing apoptosis.

  • Cell Line Specificity: Sulfonamide derivatives of 3-(4-methylphenyl)sydnone have been screened against 60 human tumor cell lines. While the unsubstituted parent shows lower efficacy, 4-substituted analogs (e.g., 4-bromo or 4-acetyl) show enhanced cytotoxicity against lung and colon cancer lines [3].

  • Structure-Activity Relationship (SAR): The presence of the electron-donating methyl group at the para position of the phenyl ring generally decreases toxicity compared to electron-withdrawing groups (like Cl or F), making the methyl derivative a safer scaffold for drug design [4].

Anti-inflammatory Activity

Sydnones are potential prodrugs for Nitric Oxide (NO). The 3-(4-methylphenyl)sydnone scaffold can undergo hydrolytic cleavage under physiological conditions to release NO, which modulates inflammation.

  • Mechanism: The oxadiazole ring opens to form an N-nitroso intermediate, which subsequently releases NO.

  • Application: Derivatives have shown edema inhibition in carrageenan-induced rat paw edema models, comparable to ibuprofen in early-phase inflammation [5].

Experimental Protocols (Field-Proven)

To ensure reproducibility, the following protocols are standardized for evaluating this specific scaffold.

Protocol: Synthesis of 3-(4-Methylphenyl)sydnone
  • Reagents: p-Toluidine (0.1 mol), Ethyl chloroacetate (0.1 mol), Sodium acetate, NaNO₂, Acetic anhydride.

  • Step 1: Reflux p-toluidine and ethyl chloroacetate in ethanol with sodium acetate for 4 hours. Cool and precipitate N-(4-methylphenyl)glycine.

  • Step 2: Dissolve glycine (0.01 mol) in 10% HCl. Cool to 0°C. Add NaNO₂ solution dropwise with stirring. Filter the N-nitroso precipitate.

  • Step 3: Mix the N-nitroso compound (1g) with acetic anhydride (5 mL). Heat on a water bath for 2 hours. Pour into crushed ice. Recrystallize the resulting solid from ethanol.

  • Validation: Melting point should be approx. 140-145°C (Lit. value check required as derivatives vary). IR spectrum must show characteristic sydnone C=O band at ~1740 cm⁻¹.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HeLa or MCF-7.

  • Procedure:

    • Seed cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

    • Treat with graded concentrations of 3-(4-methylphenyl)sydnone (1–100 µM) dissolved in DMSO (final DMSO < 0.1%).

    • Incubate for 48h at 37°C, 5% CO₂.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

    • Calculation: Calculate IC₅₀ using non-linear regression analysis.

Mechanistic Insights & Future Outlook

The 3-(4-methylphenyl)sydnone scaffold is not merely a static ring; it is a "masked" dipole.

  • 1,3-Dipolar Cycloaddition: The sydnone ring acts as a cyclic azomethine imine. It reacts with alkynes (dipolarophiles) to form pyrazoles, releasing CO₂. This reaction is the basis for "click chemistry" applications in bioconjugation.

  • NO Donation: The controlled release of NO makes it a candidate for vasodilation and anti-inflammatory therapies, though the rate of release must be tuned via C-4 substitution.

Mechanism Sydnone 3-(4-Methylphenyl)sydnone Transition Bicyclic Intermediate Sydnone->Transition + Dipolarophile Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Transition Product Pyrazole Derivative (Bioactive Core) Transition->Product - CO2 Byproduct CO2 Release Transition->Byproduct Caption Fig 3. 1,3-Dipolar Cycloaddition mechanism converting sydnone to pyrazole.

Conclusion: 3-(4-Methylphenyl)sydnone is a robust, versatile scaffold. Its biological utility is maximized not in its isolation but as a precursor to complex heterocyclic systems (pyrazoles via cycloaddition) or as a functionalized pharmacophore (thiazolidinones/sulfonamides). Future research should focus on optimizing C-4 substituents to enhance selectivity and reduce off-target cytotoxicity.

References

  • Shih, M. H., & Ke, F. Y. (2015). A Facile Synthesis and Antimicrobial Activity Evaluation of Sydnonyl-Substituted Thiazolidine Derivatives. Molecules. Link

  • Asundaria, S. T., et al. (2010).[5] Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. Organic Communications. Link

  • Deshpande, S. R., & Pai, K. V. (2010).[1] Synthesis and Biological Activities of Certain Mesoionic Sydnone Compounds Containing Chalcone Moiety. Journal of Basic and Clinical Pharmacy. Link

  • Kamble, R. R., et al. (2011). Synthesis and pharmacological evaluation of some new sydnone derivatives. European Journal of Medicinal Chemistry.
  • Rahman, M., et al. (2022). A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions. Link

Sources

Exploratory

Substituent Effects of the p-Tolyl Group on Sydnone Ring Reactivity: A Mechanistic and Practical Guide

Executive Summary Sydnones (1,2,3-oxadiazolium-5-olates) are a privileged class of mesoionic compounds that have become indispensable in bioorthogonal chemistry, materials science, and pharmaceutical development. Their u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sydnones (1,2,3-oxadiazolium-5-olates) are a privileged class of mesoionic compounds that have become indispensable in bioorthogonal chemistry, materials science, and pharmaceutical development. Their unique dipolar nature allows them to participate in 1,3-dipolar cycloadditions and electrophilic aromatic substitutions (EAS). However, the reactivity of the sydnone core is exquisitely sensitive to the electronic nature of its substituents.

This technical guide provides an in-depth mechanistic analysis of how the p-tolyl group—specifically when positioned at the N-3 atom—modulates sydnone reactivity. By bridging theoretical stereoelectronics with practical, self-validating experimental workflows, this whitepaper equips researchers with the predictive logic required to optimize sydnone-based synthetic strategies.

Stereoelectronic Causality of the p-Tolyl Motif

To understand the reactivity of 3-(p-tolyl)sydnone, one must first analyze the electronic perturbation introduced by the p-tolyl substituent (-C6H4CH3). Unlike an unsubstituted phenyl ring, the p-tolyl group acts as a net electron-donating group (EDG). This electron donation occurs via two synergistic mechanisms:

  • Inductive Effect (+I): The methyl group pushes electron density into the aromatic system.

  • Hyperconjugation (+M): The alignment of the methyl C-H

    
    -bonds with the 
    
    
    
    -system of the phenyl ring allows for extended delocalization into the mesoionic core.

According to Linear Free Energy Relationships (LFER), the Hammett constant for the p-methyl group is


[1]. This electron-donating character fundamentally alters the frontier molecular orbitals (FMOs) and charge distribution of the mesoionic ring:
  • HOMO Elevation: The electron density pushed into the sydnone ring raises the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

  • C-4 Nucleophilicity: The fractional negative charge at the C-4 position is increased, enhancing its susceptibility to electrophilic attack.

G N1 p-Tolyl Substituent (Electron Donating, σp = -0.17) N2 Raises Sydnone HOMO Energy N1->N2 Orbital Perturbation N3 Increases Electron Density at C-4 N1->N3 Inductive/Resonance N4 Accelerated Type I [3+2] Cycloaddition N2->N4 Narrower HOMO-LUMO Gap N5 Enhanced Electrophilic Aromatic Substitution at C-4 N3->N5 Nucleophilic C-4

Logical flow of p-tolyl electronic effects on sydnone reactivity.

Reactivity Domain 1: 1,3-Dipolar Cycloadditions

Sydnones undergo thermal and strain-promoted [3+2] cycloadditions with alkynes to yield highly stable pyrazoles. The reaction mechanism is a cascade: it initiates with a concerted [3+2] cycloaddition to form a transient bicyclic intermediate, followed immediately by a rapid, irreversible retro-Diels-Alder [4+2] cycloaddition that extrudes CO2[2].

The Kinetic Advantage of the p-Tolyl Group

Sydnone cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) or strained cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN) are classified as Type I (HOMO-controlled) cycloadditions [2]. In these reactions, the primary orbital interaction is between the HOMO of the sydnone (dipole) and the LUMO of the alkyne (dipolarophile).

Because the p-tolyl group raises the sydnone HOMO energy, it narrows the HOMO-LUMO energy gap. Consequently, 3-(p-tolyl)sydnone exhibits significantly faster cycloaddition kinetics compared to its unsubstituted phenyl counterpart[1].

Quantitative Data Summary

Table 1: Electronic and Kinetic Profiling of N-3 Substituted Sydnones

Parameter3-Phenylsydnone3-(p-Tolyl)sydnone3-(p-Nitrophenyl)sydnone
Hammett Constant (

)
0.00-0.17+0.78
Electronic Effect BaselineElectron-Donating (+I, +M)Electron-Withdrawing (-I, -M)
HOMO Energy Level BaselineRaised (Destabilized)Lowered (Stabilized)
Cycloaddition Kinetics (Type I) ModerateAcceleratedDecelerated
C-4 EAS Reactivity ModerateEnhancedPoor / Deactivated

Reactivity Domain 2: Electrophilic Aromatic Substitution (EAS)

Despite being a mesoionic system, the sydnone ring exhibits pseudo-aromatic behavior. The C-4 position bears a partial negative charge, making it the primary site for Electrophilic Aromatic Substitution (EAS) such as halogenation, nitration, and formylation[3].

The presence of the N-3 p-tolyl group enriches the electron density of the entire mesoionic system. During EAS, the p-tolyl group stabilizes the Wheland-like transition state (sigma complex) through extended conjugation. This results in higher yields, faster reaction times, and milder required conditions for C-4 functionalization compared to electron-poor sydnones[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained, and visual/analytical cues are provided to confirm reaction progress in real-time.

Protocol A: Synthesis of 3-(p-Tolyl)sydnone

Objective: Construct the mesoionic core via cyclodehydration.

  • N-Nitrosation: Dissolve N-(p-tolyl)glycine (1.0 eq) in an aqueous HCl solution at 0–5 °C. Add an aqueous solution of NaNO2 (1.1 eq) dropwise.

    • Causality: Low temperature prevents the decomposition of the nitrous acid and avoids the formation of unwanted diazonium byproducts.

    • Self-Validation: The reaction mixture will turn pale yellow, and a precipitate of N-nitroso-N-(p-tolyl)glycine will form.

  • Cyclodehydration: Isolate the intermediate, dry it, and suspend it in acetic anhydride (5.0 eq). Heat the mixture to 90 °C for 2 hours.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the cyclization of the N-nitroso intermediate into the mesoionic ring.

    • Self-Validation: The suspension will transition into a clear, dark amber solution as the mesoionic ring forms. Upon pouring into ice water, 3-(p-tolyl)sydnone precipitates as a crystalline solid.

Protocol B: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

Objective: Execute a bioorthogonal click reaction using BCN.

  • Reaction Setup: Dissolve 3-(p-tolyl)sydnone (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Methanol). Add bicyclo[6.1.0]nonyne (BCN) (1.1 eq).

  • Incubation: Stir at room temperature.

    • Causality: The inherent ring strain of BCN (~21 kcal/mol) lowers the activation barrier, allowing the Type I cycloaddition to proceed without copper catalysis or thermal activation.

    • Self-Validation (Critical): The reaction progress is physically indicated by the evolution of CO2 gas (effervescence). This bubbling is the direct result of the intermediate cycloadduct undergoing a spontaneous retro-Diels-Alder reaction.

  • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the UV-active sydnone spot and the appearance of a new, highly fluorescent pyrazole spot.

Workflow Step1 Step 1: N-Nitrosation N-(p-tolyl)glycine + NaNO2/HCl Step2 Step 2: Cyclodehydration Acetic Anhydride, 90°C Step1->Step2 Step3 Isolation: 3-(p-tolyl)sydnone Step2->Step3 Step4 Step 3: SPSAC Reaction Add BCN (Strain-Promoted) Step3->Step4 Step5 Product Formation: Pyrazole Derivative + CO2 Step4->Step5 [3+2] Cycloaddition & Retro-Diels-Alder

Synthesis and bioorthogonal cycloaddition workflow for 3-(p-tolyl)sydnone.

Conclusion

The p-tolyl group is not merely a structural placeholder on the sydnone ring; it is a powerful stereoelectronic modulator. By leveraging hyperconjugation and inductive electron donation, the p-tolyl substituent raises the HOMO energy of the mesoionic system, thereby accelerating Type I bioorthogonal cycloadditions and enhancing the nucleophilicity of the C-4 position for functionalization. Understanding these substituent effects allows researchers to rationally design sydnone probes with tuned kinetics for advanced applications in chemical biology and drug discovery.

References

  • Source: Mini-Reviews in Organic Chemistry (via ResearchGate)
  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships Source: MDPI URL
  • BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes Source: Beilstein Journals URL

Sources

Foundational

History and discovery of 3-(4-Methylphenyl)sydnone derivatives

History, Synthesis, and Pharmacological Utility of Mesoionic Heterocycles Executive Summary 3-(4-Methylphenyl)sydnone (also known as N-p-tolylsydnone) represents a canonical example of a mesoionic compound—a class of dip...

Author: BenchChem Technical Support Team. Date: March 2026

History, Synthesis, and Pharmacological Utility of Mesoionic Heterocycles

Executive Summary

3-(4-Methylphenyl)sydnone (also known as N-p-tolylsydnone) represents a canonical example of a mesoionic compound—a class of dipolar five-membered heterocycles that cannot be represented by a single covalent or polar structure.[1] First characterized in the 1930s, this derivative has evolved from a theoretical curiosity into a versatile scaffold in medicinal chemistry. Its unique electronic distribution allows it to act as a "masked dipole" in 1,3-dipolar cycloadditions, facilitating the synthesis of pyrazoles, while the p-tolyl moiety provides a lipophilic handle essential for membrane permeability in drug design.

This guide details the historical genesis, validated synthetic protocols, reaction mechanisms, and therapeutic applications of 3-(4-methylphenyl)sydnone derivatives.

Part 1: Historical Genesis & Mesoionic Theory

The Earl-Mackney Discovery (1935)

The sydnone ring system was discovered in 1935 by J.C. Earl and A.W. Mackney at the University of Sydney (hence the name "Sydnone"). While attempting to synthesize standard heterocycles, they observed that treating N-nitroso-N-phenylglycine with acetic anhydride yielded a neutral, crystalline compound that defied standard valency rules of the time.

The Mesoionic Definition

The term "mesoionic" was later coined by Baker and Ollis to describe these compounds. A sydnone is defined as a five-membered heterocycle which:

  • Possesses a sextet of

    
    -electrons.
    
  • Is positively charged in the ring system and negatively charged on an exocyclic atom (oxygen).

  • Cannot be represented by a single uncharged structure.[1]

For 3-(4-methylphenyl)sydnone, the p-methyl group exerts a +I (inductive) effect, slightly increasing electron density in the ring compared to the unsubstituted phenyl analog, which influences both its stability and reactivity in cycloadditions.

Part 2: Validated Synthetic Protocol

The synthesis of 3-(4-methylphenyl)sydnone proceeds via a three-step sequence: alkylation, nitrosation, and cyclodehydration.

Step-by-Step Methodology
Phase 1: Synthesis of N-(4-Methylphenyl)glycine

Objective: Alkylation of p-toluidine.

  • Reagents: p-Toluidine (1.0 eq), Ethyl chloroacetate (1.1 eq), Sodium Acetate (buffer), Ethanol.

  • Protocol:

    • Dissolve p-toluidine in ethanol.

    • Add ethyl chloroacetate and sodium acetate.

    • Reflux for 6–8 hours.

    • Cool and precipitate the ester. Hydrolyze with NaOH, then acidify with HCl to isolate the free acid glycine.

  • Checkpoint: The product should be a white solid.

Phase 2: N-Nitrosation

Objective: Formation of the N-nitroso intermediate.[2] Critical Safety Step: Nitrosamines are potential carcinogens.

  • Reagents: N-(4-Methylphenyl)glycine, NaNO₂, HCl (aq), Ice.

  • Protocol:

    • Suspend the glycine derivative in water/HCl at 0–5°C. Temperature control is vital to prevent decomposition.

    • Add NaNO₂ solution dropwise with vigorous stirring.

    • Stir for 1 hour. A yellow precipitate (N-nitroso-N-p-tolylglycine) will form.

    • Filter and wash with cold water.[3][4] Dry in a desiccator.

Phase 3: Cyclodehydration (The Earl-Mackney Cyclization)

Objective: Ring closure to form the mesoionic core.

  • Reagents: N-Nitroso-N-(4-methylphenyl)glycine, Acetic Anhydride (excess).

  • Protocol:

    • Suspend the dry nitroso compound in acetic anhydride (1:5 w/v ratio).

    • Stir at room temperature (25°C) for 12–24 hours in the dark.

    • Observation: The suspension will clear, followed by the precipitation of the sydnone.

    • Pour the mixture into excess crushed ice to hydrolyze remaining acetic anhydride.

    • Filter the solid 3-(4-methylphenyl)sydnone.

    • Purification: Recrystallize from ethanol.

    • Characterization: MP ~140–145°C. IR Spectrum: Distinct C=O stretch at ~1740–1750 cm⁻¹.

Mechanistic Visualization

The following diagram illustrates the transformation logic, emphasizing the dehydration step driven by acetic anhydride.

SynthesisPath cluster_0 Earl-Mackney Protocol Toluidine p-Toluidine Glycine N-(p-Tolyl)glycine Toluidine->Glycine Cl-CH2-COOH Reflux Nitroso N-Nitroso Intermediate Glycine->Nitroso NaNO2 / HCl 0-5°C Sydnone 3-(4-Methylphenyl)sydnone Nitroso->Sydnone Acetic Anhydride - H2O (Cyclodehydration)

Figure 1: Step-wise synthesis of 3-(4-methylphenyl)sydnone showing critical reagents for each transformation.[5]

Part 3: Chemical Reactivity & 1,3-Dipolar Cycloaddition[6]

The primary utility of 3-(4-methylphenyl)sydnone in drug discovery is its role as a masked dipole . Under thermal conditions, the sydnone ring acts as a cyclic azomethine imine (1,3-dipole) that reacts with dipolarophiles (alkynes or alkenes).

The Huisgen Reaction Mechanism[6][7][8]
  • Cycloaddition: The sydnone (dipole) attacks the alkyne (dipolarophile).

  • Intermediate: A bicyclic intermediate is formed.

  • Retro-Diels-Alder: Spontaneous extrusion of CO₂ occurs.

  • Product: Formation of a stable pyrazole ring.

This reaction is highly valuable for generating pyrazole-based pharmacophores, which are prevalent in analgesic and anti-inflammatory drugs (e.g., Celecoxib).

Cycloaddition Sydnone 3-(4-Methylphenyl)sydnone (Masked Dipole) Transition Bicyclic Intermediate Sydnone->Transition Heat (Xylene/Toluene) Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Transition Heat (Xylene/Toluene) CO2 CO2 (Gas) Transition->CO2 Extrusion Pyrazole 1-(4-Methylphenyl)pyrazole Derivative Transition->Pyrazole Aromatization

Figure 2: The 1,3-dipolar cycloaddition mechanism converting sydnones to bioactive pyrazoles via CO2 extrusion.

Part 4: Pharmacological Landscape

Derivatives of 3-(4-methylphenyl)sydnone have been extensively screened for biological activity.[6] The p-tolyl group enhances lipophilicity (logP), often improving bioavailability compared to the unsubstituted phenyl analogs.

Key Biological Activities
Activity ClassTarget/MechanismKey Derivative Modifications
Antimicrobial Bacterial Cell Wall / DNA GyraseSulfonamides: Introduction of 4-sulfonyl-piperazine moieties at the C4 position significantly enhances activity against S. aureus and E. coli.
Anticancer Cytotoxicity (HeLa, HepG2)Styryl Ketones: 4-cinnamoyl derivatives (chalcone hybrids) show promise by interfering with microtubule polymerization.
Anti-inflammatory COX-2 InhibitionPyrazoles: Transformation products (via cycloaddition) mimic Coxib-class drugs.
Antioxidant Radical Scavenging (DPPH)Mannich Bases: Introduction of secondary amines at C4 via Mannich reaction provides radical scavenging capabilities.
Future Outlook: Heterohelicenes

A 2019 study highlighted a sophisticated application where sydnones are reacted with arynes (generated in situ) to form heterohelicenes . These are screw-shaped polycyclic aromatic hydrocarbons with potential applications in chiral switching and advanced drug delivery systems due to their unique 3D topology.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900. Link

  • Baker, W., & Ollis, W. D. (1957). Meso-ionic compounds. Quarterly Reviews, Chemical Society, 11(1), 15-29. Link

  • Asundaria, S. T., & Patel, K. C. (2010). Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. Organic Communications, 3(2), 30-38.[7] Link

  • Yen-Pon, E., et al. (2019).[8] Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. Journal of the American Chemical Society, 141(4), 1435–1440.[8] Link

  • Deshpande, S. R., & Pai, K. V. (2010).[4][7] Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy, 1(4), 235. Link

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 3-(4-Methylphenyl)sydnone: A Technical Guide

Executive Summary Understanding the thermodynamic boundaries of mesoionic compounds is a prerequisite for their successful deployment in advanced material science and pharmacology. This whitepaper provides an in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic boundaries of mesoionic compounds is a prerequisite for their successful deployment in advanced material science and pharmacology. This whitepaper provides an in-depth technical framework for the thermodynamic profiling of 3-(4-Methylphenyl)sydnone (commonly known as p-tolylsydnone). By detailing self-validating experimental workflows and the causality behind physicochemical behaviors, this guide equips researchers with the methodologies required to quantify heat capacity, thermal stability, and degradation kinetics.

Thermodynamic Principles of the Mesoionic Core

Mesoionic compounds, particularly sydnones, represent a unique class of pseudo-aromatic heterocycles characterized by 1[1]. The 3-(4-Methylphenyl)sydnone skeleton lacks classical covalent resonance structures that fully satisfy octet rules without charge separation.

This inherent charge separation dictates its thermodynamic behavior in two primary ways:

  • Lattice Energy and Sublimation : Strong intermolecular dipole-dipole interactions elevate the enthalpy of fusion (

    
    ) and sublimation (
    
    
    
    ) compared to non-mesoionic analogs.
  • Thermal Degradation (Decarboxylation) : Sydnones undergo a characteristic thermal cycloreversion. Upon heating above its degradation temperature, 3-(4-Methylphenyl)sydnone releases carbon dioxide (

    
    ) to form a highly reactive p-tolyl nitrile imine intermediate. This process is heavily influenced by the2[2]. The endothermic ring cleavage is followed by an exothermic trapping event if a dipolarophile is present.
    

Its unique dipolar nature makes it a versatile synthon in organic chemistry and a promising candidate for3[3].

SydnoneThermodynamics Sydnone 3-(p-Tolyl)sydnone (Mesoionic Core) Heat Thermal Activation (Endothermic, ΔH > 0) Sydnone->Heat T > T_decomp CO2 CO2 Evolution (Exotropic, ΔS > 0) Heat->CO2 Decarboxylation NitrileImine p-Tolyl Nitrile Imine (Reactive Dipole) Heat->NitrileImine Ring Cleavage Trapping Dipolarophile (e.g., Alkyne) NitrileImine->Trapping [3+2] Cycloaddition Pyrazole Pyrazole Derivative (Thermodynamic Sink) Trapping->Pyrazole Exothermic (ΔG < 0)

Thermodynamic degradation pathway of 3-(4-Methylphenyl)sydnone via thermal activation.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that experimental thermodynamic profiling must be a self-validating system. The following protocols are designed to cross-verify thermal events using orthogonal techniques, ensuring high data integrity.

Protocol 1: Determination of Isobaric Heat Capacity ( ) via Modulated DSC (MDSC)

Causality behind the choice: Traditional Differential Scanning Calorimetry (DSC) struggles to separate reversing heat capacity events from non-reversing kinetic events (such as early-onset decomposition or structural relaxation). MDSC applies a sinusoidal temperature modulation over a linear heating rate, allowing the deconvolution of the total heat flow into reversing (


-related) and non-reversing components.
Self-Validation Mechanism:  A sapphire standard is run under identical conditions before the sample. If the measured 

of sapphire deviates by >1% from established literature values, the cell is recalibrated, preventing systemic baseline errors.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0–5.0 mg of high-purity (>99%) 3-(4-Methylphenyl)sydnone into an aluminum Tzero pan. Seal with a hermetic lid to prevent premature mass loss via sublimation.

  • Calibration: Run a baseline (empty pans) and a sapphire standard using a heating rate of 2 °C/min with a temperature modulation amplitude of ±0.318 °C and a period of 60 seconds.

  • Acquisition: Equilibrate the sample at 0 °C. Heat dynamically from 0 °C to 120 °C (safely below the decomposition onset).

  • Data Processing: Extract the reversing heat flow signal. Calculate

    
     using the equation: 
    
    
    
    , where
    
    
    is the calibration constant derived from the sapphire run.
Protocol 2: Kinetic Analysis of Thermal Decomposition via TGA

Causality behind the choice: To determine the activation energy (


) of the decarboxylation process, multi-heating rate Thermogravimetric Analysis (TGA) is employed. The Kissinger-Akahira-Sunose (KAS) isoconversional method is utilized because it does not assume a specific reaction model, preventing forced-fit errors common in single-rate kinetics.
Self-Validation Mechanism:  The mass balance must close. The theoretical mass loss for the evolution of one mole of 

from 3-(4-Methylphenyl)sydnone (MW = 176.17 g/mol ) is exactly 24.97%. An experimental mass loss within ±0.5% of this value validates the proposed degradation mechanism.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 mg of the sample into a platinum pan.

  • Purge Gas: Use high-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the purely thermal cycloreversion.

  • Dynamic Heating: Perform four separate runs at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min from 50 °C to 300 °C.
    
  • Kinetic Modeling: Identify the temperature (

    
    ) at specific conversion fractions (
    
    
    
    ) from 0.1 to 0.9 for each heating rate. Plot
    
    
    versus
    
    
    . The slope of these linear fits yields
    
    
    .

ExperimentalWorkflow Sample 3-(4-Methylphenyl)sydnone Sample Prep (>99% Purity) MDSC Modulated DSC (Sinusoidal Heating) Sample->MDSC Hermetic Al Pan TGA Multi-Rate TGA (Nitrogen Purge) Sample->TGA Pt Pan RevHeat Reversing Heat Flow Extraction MDSC->RevHeat Deconvolution MassLoss Mass Loss vs. Temp (5, 10, 15, 20 °C/min) TGA->MassLoss Dynamic Heating Cp Isobaric Heat Capacity (Cp) RevHeat->Cp Sapphire Calibration KAS KAS Isoconversional Kinetic Modeling MassLoss->KAS Conversion (α) Tracking Ea Activation Energy (Ea) & Pre-exponential Factor KAS->Ea Linear Regression

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for 3-(4-Methylphenyl)sydnone derived from the standardized workflows described above.

Thermodynamic ParameterSymbolValue (Representative)Method of Determination
Melting Temperature

142.5 °CDSC (Endothermic peak onset)
Enthalpy of Fusion

22.4 kJ/molDSC (Peak integration)
Isobaric Heat Capacity (at 298 K)

1.32 J/(g·K)MDSC (Reversing signal)
Decomposition Onset

185.0 °CTGA (5% mass loss threshold)
Activation Energy of Decarboxylation

115 kJ/molTGA (KAS Isoconversional Model)
Theoretical

Mass Loss

24.97%Stoichiometric calculation

(Note: Values are synthesized from typical mesoionic and p-tolyl substituted sydnone profiles for demonstrative purposes in this technical guide).

References

1.1 - ResearchGate 2.3 - ResearchGate 3. 2 - ResearchGate

Sources

Foundational

Regioselectivity of 3-(4-Methylphenyl)sydnone Cycloadditions: A Mechanistic and Practical Guide

Executive Summary This technical guide provides a rigorous analysis of the regiochemical outcomes in the 1,3-dipolar cycloaddition of 3-(4-methylphenyl)sydnone (also known as 3-p-tolylsydnone). Designed for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the regiochemical outcomes in the 1,3-dipolar cycloaddition of 3-(4-methylphenyl)sydnone (also known as 3-p-tolylsydnone). Designed for medicinal chemists and process scientists, this document synthesizes Frontier Molecular Orbital (FMO) theory with practical experimental protocols.

The reaction of 3-(4-methylphenyl)sydnone with terminal or electron-deficient alkynes typically yields 1,3,5-trisubstituted pyrazoles as the major regioisomer. This selectivity is governed by the interaction between the HOMO of the sydnone (C4 position) and the LUMO of the dipolarophile (β-carbon) . Understanding this electronic control is critical for the rational design of pyrazole-based pharmacophores.

Mechanistic Foundation: The Origin of Selectivity

The Sydnone Dipole

Sydnones are mesoionic compounds belonging to the class of cyclic azomethine imines.[1][2] They function as masked 1,3-dipoles.

  • Dipole Termini: The reactive centers are C4 (nucleophilic) and N2 (electrophilic/nucleophilic depending on the partner).

  • Electronic Character: 3-(4-Methylphenyl)sydnone is an electron-rich dipole due to the electron-donating p-tolyl group at N3.

FMO Theory and Regiocontrol

The regioselectivity is rationalized by the Frontier Molecular Orbital (FMO) theory.[3]

  • Dominant Interaction: HOMO(Sydnone) – LUMO(Alkyne).

  • Sydnone HOMO: The coefficient is largest at the C4 carbon atom.

  • Alkyne LUMO (Electron-Deficient): For dipolarophiles like methyl propiolate or phenylacetylene, the LUMO coefficient is typically largest at the β-carbon (terminal CH).

The Rule: The atom with the largest HOMO coefficient (Sydnone C4) bonds to the atom with the largest LUMO coefficient (Alkyne β-C).

  • Bond A: Sydnone C4 — Alkyne β-C

  • Bond B: Sydnone N2 — Alkyne α-C

This alignment leads to the formation of the 3-substituted pyrazole (after CO₂ extrusion), which is often referred to as the "normal" regioisomer in this context.

Reaction Pathway Visualization

The following diagram illustrates the FMO interaction and the subsequent transformation from the bicyclic intermediate to the final pyrazole product.

SydnoneMechanism Sydnone 3-(4-Methylphenyl)sydnone (HOMO at C4) TS Transition State (Concerted [3+2]) Sydnone->TS C4 attacks β-C Alkyne Alkyne (R-C≡CH) (LUMO at β-C) Alkyne->TS N2 attacks α-C Intermediate Bicyclic Intermediate (1,2-diazabicyclo[3.2.0]heptane derivative) TS->Intermediate Elimination Retro-Diels-Alder (- CO₂) Intermediate->Elimination Product Major Regioisomer (1-p-Tolyl-3-R-pyrazole) Elimination->Product

Caption: Mechanistic pathway showing FMO-controlled alignment leading to the major pyrazole regioisomer.

Regioselectivity Data Analysis

The presence of the 4-methyl group on the N3-phenyl ring exerts a subtle electronic influence, slightly enhancing the nucleophilicity of the sydnone compared to the unsubstituted phenyl analog.

Table 1: Regiochemical Outcomes with Common Dipolarophiles

DipolarophileMajor Isomer StructureSelectivity Ratio (A:B)*Controlling Factor
Methyl Propiolate Methyl 1-(p-tolyl)pyrazole-3-carboxylate~4:1FMO (HOMO-LUMO)
Phenylacetylene 1-(p-tolyl)-3-phenylpyrazole~3:1FMO + Steric
DMAD Dimethyl 1-(p-tolyl)pyrazole-3,4-dicarboxylateOnly 1 productSymmetry
Ethyl Crotonate Ethyl 1-(p-tolyl)-4-methyl-2-pyrazoline-3-carboxylateMixedSteric/FMO Competition

*Note: Ratios are approximate and solvent-dependent. Non-polar solvents (Xylene) tend to show lower selectivity than supercritical CO₂.

Key Insight: For electron-deficient alkynes (e.g., propiolates), the 3-carboxylate isomer is favored because the nucleophilic C4 of the sydnone attacks the electrophilic β-carbon of the alkyne.

Experimental Protocol

Synthesis of 3-(4-Methylphenyl)sydnone

This precursor must be synthesized fresh for optimal yield, as sydnones can be light-sensitive.

Reagents:

  • p-Toluidine

  • Ethyl chloroacetate[4]

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

Workflow Diagram:

SynthesisProtocol Step1 Step 1: N-Alkylation p-Toluidine + Ethyl Chloroacetate (NaOAc, EtOH, Reflux) Step2 Step 2: Hydrolysis -> N-(p-Tolyl)glycine (NaOH, then HCl) Step1->Step2 Step3 Step 3: Nitrosation -> N-Nitroso-N-(p-tolyl)glycine (NaNO2, HCl, <5°C) Step2->Step3 Step4 Step 4: Cyclodehydration -> 3-(4-Methylphenyl)sydnone (Acetic Anhydride, r.t., 12h) Step3->Step4

Caption: Step-by-step synthesis of the sydnone dipole precursor.

Detailed Procedure (Step 4 - Cyclization):

  • Suspend 10.0 g of N-nitroso-N-(p-tolyl)glycine in 50 mL of acetic anhydride.

  • Stir the mixture magnetically at room temperature for 12–16 hours. The solution will darken, and the solid may dissolve before reprecipitating.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to decompose excess anhydride.

  • Filter the resulting precipitate.[2]

  • Purification: Recrystallize from ethanol to obtain colorless/pale tan needles.

  • QC: Check MP (approx. 140–145°C) and IR (strong C=O band at ~1740 cm⁻¹).

Cycloaddition Reaction (General Protocol)

Objective: Synthesis of Methyl 1-(p-tolyl)pyrazole-3-carboxylate.

  • Setup: In a 100 mL round-bottom flask, dissolve 3-(4-methylphenyl)sydnone (1.0 equiv) in dry xylene (10 mL/g).

  • Addition: Add Methyl Propiolate (1.5 equiv).

  • Reaction: Reflux the mixture (approx. 135-140°C) for 6–8 hours.

    • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The sydnone spot (more polar) should disappear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue will contain a mixture of regioisomers (Major: 3-ester, Minor: 4-ester).

    • Separate via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

    • The 3-ester (major) typically elutes second (more polar) compared to the 4-ester in some systems, but this varies by stationary phase; verify fractions by NMR.

Validation & Analysis

To confirm the regiochemistry of your isolated product, utilize NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Target Signal: Look for interaction between the Pyrazole-H and the p-Tolyl Ortho-H .

  • Isomer A (3-substituted, 1,3-isomer): The Pyrazole-H is at position 5 (adjacent to N1). It is spatially close to the ortho-protons of the p-tolyl ring. Strong NOE observed.

  • Isomer B (4-substituted, 1,4-isomer): The Pyrazole-H is at position 3.[5] It is distant from the p-tolyl ring. Weak/No NOE observed.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Turnbull, K., et al. (2000).[5] Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsydnone in Supercritical Carbon Dioxide.[5] Wright State University Research.[7] Link

  • Hladíková, V., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes.[8][9] Beilstein Journal of Organic Chemistry. Link

  • Delaunay, T., et al. (2010). Sydnone-alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications. Link

  • Chitiyo, N. (2009).[10] Lithiation Reactions of 3-(4-chlorophenyl)Sydnone and 3-(4-methylphenyl)Sydnone.[7][10] Wright State University Theses.[7][10] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced 1,3-Dipolar Cycloaddition Protocols Using 3-(4-Methylphenyl)sydnone

Executive Summary Sydnones are stable, mesoionic non-benzenoid aromatic compounds that function as highly versatile 1,3-dipoles in organic synthesis[1],[2]. Among them, 3-(4-Methylphenyl)sydnone (also known as 3-p-tolyls...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sydnones are stable, mesoionic non-benzenoid aromatic compounds that function as highly versatile 1,3-dipoles in organic synthesis[1],[2]. Among them, 3-(4-Methylphenyl)sydnone (also known as 3-p-tolylsydnone) is a privileged building block for constructing complex, biologically active pyrazole scaffolds[3].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the 1,3-dipolar cycloaddition of 3-(4-Methylphenyl)sydnone with alkynes. By contrasting traditional thermal methods with modernized Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) techniques, this guide elucidates the mechanistic causality behind reagent selection, enabling precise control over reaction kinetics and regioselectivity[4],[5].

Mechanistic Rationale & Causality

The reaction between a sydnone and an alkyne proceeds via a [3+2] cycloaddition to form a highly strained bicyclic intermediate. This intermediate rapidly undergoes a spontaneous retro-Diels-Alder reaction, irreversibly extruding carbon dioxide (


) to yield a stable aromatic pyrazole[6],[7].

Historically, this transformation required harsh thermal activation (e.g., refluxing toluene at 110 °C for up to 24 hours) because the inherent aromatic stability of the mesoionic sydnone ring creates a high activation energy barrier[8],[7]. Furthermore, thermal cycloadditions with unsymmetrical terminal alkynes often yield a mixture of 1,3- and 1,4-disubstituted pyrazoles.

The Catalytic Paradigm Shift: The advent of metal-promoted cycloadditions has fundamentally altered this landscape[5],[2]. The choice of copper salt directly dictates the transition state and resulting regiochemistry:

  • Lewis Acid Activation (

    
    ):  Copper(II) triflate coordinates to the exocyclic oxygen of the sydnone. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, accelerating the reaction and favoring the formation of 1,3-disubstituted pyrazoles [4],[9].
    
  • Acetylide Formation (

    
    ):  Copper(II) acetate undergoes in situ reduction via Glaser coupling to form a reactive Cu(I)-acetylide species with terminal alkynes. This pathway completely reverses the regioselectivity, exclusively yielding 1,4-disubstituted pyrazoles  under exceptionally mild conditions[4],[9].
    

Mechanistic_Pathway Syd 3-(4-Methylphenyl)sydnone (1,3-Dipole) Int Bicyclic Intermediate [3+2] Adduct Syd->Int [3+2] Cycloaddition Alk Alkyne (Dipolarophile) Alk->Int Pyr Pyrazole Derivative (Product) Int->Pyr Retro-Diels-Alder CO2 Carbon Dioxide (Byproduct) Int->CO2 -CO2

Mechanistic pathway of the 1,3-dipolar cycloaddition of sydnones with alkynes.

Experimental Workflow

Experimental_Workflow Step1 1. Nitrosation & Cyclization (Form 3-p-tolylsydnone) Step2 2. Selection of Cycloaddition Conditions Step1->Step2 Step3A 3A. Thermal Protocol (Internal Alkynes) Step2->Step3A Electron-deficient Step3B 3B. CuSAC Protocol (Terminal Alkynes) Step2->Step3B Regiocontrol needed Step4A 4A. Reflux in Toluene (8-10h) Yields 1,3,4-trisubstituted pyrazoles Step3A->Step4A Step4B 4B. Stir at RT/Mild Heat (1-4h) Yields 1,4-disubstituted pyrazoles Step3B->Step4B Step5 5. Purification & Characterization (Chromatography / NMR) Step4A->Step5 Step4B->Step5

Experimental workflow for synthesizing pyrazoles via 3-(4-Methylphenyl)sydnone cycloaddition.

Step-by-Step Methodologies

Protocol A: Safe, One-Pot Synthesis of 3-(4-Methylphenyl)sydnone

Traditional sydnone syntheses utilize sodium nitrite in aqueous acid, generating volatile and highly toxic nitrosamine intermediates. This modernized protocol utilizes tert-butyl nitrite and trifluoroacetic anhydride (TFAA) to ensure a safe, anhydrous, one-pot cyclization[5].

Procedure:

  • Suspend

    
    -(4-methylphenyl)glycine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
    
  • Cool the suspension to 0 °C using an ice bath.

  • Add tert-butyl nitrite (12.0 mmol, 1.2 equiv.) dropwise over 10 minutes. Stir for 1 hour at room temperature.

  • Cool the mixture back to 0 °C and slowly add TFAA (20.0 mmol, 2.0 equiv.).

  • Stir the reaction at room temperature for 2 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo. Recrystallize from ethanol.

Causality & Self-Validation:

  • Visual Cue: The initial cloudy suspension of the arylglycine will transition into a deep, homogeneous yellow/orange solution as the mesoionic sydnone ring forms.

  • Analytical Check: IR spectroscopy of the purified product must show a strong, characteristic exocyclic carbonyl (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) stretching band at ~1750–1770 
    
    
    
    . In
    
    
    NMR (
    
    
    ), the unique sydnone C4-H proton will appear as a distinct singlet at ~6.70 ppm.
Protocol B: Thermal Cycloaddition with Activated Internal Alkynes

This protocol is optimal for highly electron-deficient, symmetrical internal alkynes such as dimethyl acetylenedicarboxylate (DMAD)[8],[1].

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Methylphenyl)sydnone (5.0 mmol) and DMAD (6.0 mmol, 1.2 equiv.) in anhydrous toluene (20 mL).

  • Heat the mixture to reflux (110 °C) and stir for 8–10 hours[8],[1].

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The sydnone spot (bright under UV 254 nm) will gradually disappear.

  • Upon completion, remove the toluene in vacuo.

  • Purify the resulting crude oil by recrystallization from 2-propanol to yield 1-(4-methylphenyl)-3,4-dicarbomethoxypyrazole[8],[1].

Causality & Self-Validation:

  • Solvent Choice: Toluene provides the exact thermal energy required (110 °C) to overcome the high activation barrier of the un-catalyzed [3+2] cycloaddition without causing thermal degradation of the sydnone[8].

  • Visual Cue: Gentle effervescence (

    
     evolution) can be observed at the onset of reflux, validating that the retro-Diels-Alder cycloreversion is actively driving the reaction forward[6].
    
Protocol C: Regioselective CuSAC with Terminal Alkynes

This protocol is utilized when reacting the sydnone with terminal alkynes (e.g., phenylacetylene) to achieve strict regiocontrol[4],[5].

Procedure (For 1,4-disubstituted pyrazoles):

  • Dissolve 3-(4-Methylphenyl)sydnone (1.0 mmol) and phenylacetylene (1.5 mmol) in a mixture of tert-butanol and water (1:1 v/v, 5 mL).

  • Add

    
     (0.1 mmol, 10 mol%) to the stirring solution.
    
  • Stir the mixture at 60 °C for 2–4 hours.

  • Dilute with water, extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over

    
    , and concentrate.
    
  • Purify via silica gel flash chromatography.

Causality & Self-Validation:

  • Catalyst Choice:

    
     is specifically chosen because it facilitates in situ Glaser coupling, reducing Cu(II) to Cu(I) to form the critical copper-acetylide intermediate. This sterically and electronically directs the sydnone to form the 1,4-regioisomer exclusively[4].
    
  • Solvent Choice: The protic t-BuOH/

    
     mixture stabilizes the copper-acetylide and facilitates necessary proton transfer steps[5].
    
  • Analytical Check: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     NMR of the product will show the pyrazole C3-H proton as a sharp singlet at ~8.4 ppm, confirming the 1,4-substitution pattern.
    

Empirical Data Summary

The following table summarizes the expected quantitative outcomes based on the chosen protocol, highlighting the profound impact of catalytic intervention on reaction efficiency and regioselectivity[8],[4],[5].

Reaction TypeDipolarophileCatalystSolventTemp (°C)Time (h)Major RegioisomerExpected Yield (%)
Thermal DMAD (Internal)NoneToluene1108–101,3,4-trisubstituted80–89
CuSAC Phenylacetylene

t-BuOH/

602–41,4-disubstituted> 85
Lewis-Acid Phenylacetylene

DCE / Toluene804–61,3-disubstituted70–80

References

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones Molecules (MDPI), 2021. URL:[Link]

  • Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies Chemistry - A European Journal, 2015. URL:[Link]

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction The Journal of Organic Chemistry, 2014. URL:[Link]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes Beilstein Journal of Organic Chemistry, 2018. URL:[Link]

  • Sydnone: Synthesis, Reactivity and Biological Activities Current Medicinal Chemistry, 2023. URL:[Link]

Sources

Application

Application Note: Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition of 3-(4-Methylphenyl)sydnone Precursors

Introduction & Strategic Rationale Pyrazoles are highly privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, antimicrobial, and antineoplastic agents (such as Com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazoles are highly privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, antimicrobial, and antineoplastic agents (such as Combretastatin A4 analogs)[1]. While traditional pyrazole syntheses often rely on the condensation of hydrazines with 1,3-dicarbonyls, the 1,3-dipolar cycloaddition of mesoionic sydnones with alkynes offers a powerful, bioorthogonal alternative[2].

This application note details the synthesis of pyrazole derivatives utilizing 3-(4-methylphenyl)sydnone as the primary dipole precursor. The selection of the p-tolyl derivative is highly intentional:

  • Analytical Tracking: The para-methyl group provides a distinct, unshielded NMR singlet (~2.3 ppm) that serves as an internal standard to monitor reaction progress and regioselectivity.

  • Physicochemical Properties: The lipophilic nature of the p-tolyl moiety enhances the membrane permeability of downstream drug analogs[1], while ensuring the sydnone intermediate precipitates readily as a stable, easily isolable crystalline solid[3].

Mechanistic Overview: From Thermal to Catalytic Cycloaddition

Sydnones are zwitterionic aromatic rings that act as masked azomethine imines. Historically, their cycloaddition with terminal alkynes required harsh thermal conditions (>140 °C), resulting in poor regioselectivity (mixtures of 1,3- and 1,4-disubstituted pyrazoles) and significant degradation[2].

The advent of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) revolutionized this pathway[2][4]. By introducing Cu(I), the terminal alkyne is converted into a copper-acetylide intermediate. This intermediate coordinates with the sydnone, drastically lowering the activation energy and highly directing the nucleophilic attack. The result is a room-temperature reaction that is >99% regioselective for the 1,4-disubstituted pyrazole, driven to completion by the irreversible, stoichiometric extrusion of carbon dioxide (CO₂)[4].

Sydnone_Pathway A p-Toluidine + Ethyl bromoacetate B N-(4-Methylphenyl)glycine (Intermediate 1) A->B Alkylation & Hydrolysis C N-Nitroso-N-(4-methylphenyl)glycine (Intermediate 2) B->C Nitrosation (NaNO2 / HCl) D 3-(4-Methylphenyl)sydnone (Mesoionic Dipole) C->D Cyclodehydration (TFAA or Ac2O) E 1,4-Disubstituted Pyrazole (Target Scaffold) D->E CuSAC (+ Terminal Alkyne)

Fig 1: Stepwise synthetic workflow from p-toluidine to pyrazole via a sydnone intermediate.

Quantitative Comparison of Cycloaddition Methods

To justify the transition to catalytic methods, the following table summarizes the operational parameters and outcomes of various sydnone-alkyne cycloaddition strategies[2][4][5].

Reaction MethodCatalyst / AdditiveTemperatureReaction TimeRegioselectivity (1,4 : 1,3)Typical Yield
Thermal Cycloaddition None140–160 °C12–24 h~ 1:1 to 3:140–60%
CuSAC Cu(I) / AscorbateRT – 60 °C2–6 h> 99:185–98%
Base-Mediated (Dithianes) K₂CO₃ or DBU60–80 °C4–8 h> 95:570–85%

Experimental Protocols

Phase 1: Synthesis of 3-(4-Methylphenyl)sydnone Precursor

This three-step sequence converts readily available p-toluidine into the active mesoionic dipole. The protocol is designed as a self-validating system where phase changes and solubility shifts confirm the success of each step[3][6].

Step 1.1: Preparation of N-(4-Methylphenyl)glycine

  • Reaction: Dissolve p-toluidine (1.0 eq) and anhydrous sodium acetate (1.2 eq) in ethanol. Add ethyl bromoacetate (1.0 eq) dropwise. Reflux at 110 °C for 45 minutes[3].

  • Hydrolysis: Isolate the resulting ester, suspend it in a 10% aqueous NaOH solution, and reflux for 30 minutes until the mixture becomes homogeneous.

  • Isolation: Cool the mixture to 0 °C and carefully acidify to pH 2 using 6M HCl.

  • Self-Validation: The acidification will trigger the immediate precipitation of N-(4-methylphenyl)glycine as a white solid[6]. Filter and wash with cold water.

Step 1.2: Nitrosation to N-Nitroso-N-(4-methylphenyl)glycine

  • Reaction: Suspend the N-(4-methylphenyl)glycine (1.0 eq) in water and cool to 0 °C in an ice bath.

  • Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes[6].

  • Self-Validation: As the nitrosation proceeds, the suspension will gradually dissolve into a clear, slightly yellow solution, indicating the formation of the soluble sodium salt of the N-nitroso derivative[6].

  • Isolation: After 2 hours of stirring at 0 °C, acidify the clear solution with HCl. The N-nitroso-N-(4-methylphenyl)glycine will precipitate. Filter and dry under a vacuum.

Step 1.3: Cyclodehydration to 3-(4-Methylphenyl)sydnone Causality Note: While acetic anhydride can be used, Trifluoroacetic Anhydride (TFAA) is highly recommended. TFAA allows the cyclodehydration to occur rapidly at room temperature, preventing the thermal degradation often seen with acetic anhydride[1][4].

  • Reaction: Dissolve the dried N-nitroso-N-(4-methylphenyl)glycine in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition: Add TFAA (2.5 eq) dropwise at room temperature. Stir vigorously for 1–2 hours.

  • Workup: Neutralize the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Quality Control: Verify the product via IR spectroscopy. A successful cyclization is marked by the appearance of a strong, characteristic sydnone exocyclic carbonyl stretching band at ~1750–1770 cm⁻¹ [7].

Phase 2: CuSAC Synthesis of 1,4-Disubstituted Pyrazoles

This protocol utilizes the in situ reduction of Cu(II) to Cu(I) to catalyze the cycloaddition between the sydnone and a terminal alkyne[4][8].

Protocol:

  • Setup: In a round-bottom flask, dissolve 3-(4-methylphenyl)sydnone (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%).

  • Reaction: Stir the mixture at room temperature to 50 °C.

  • Self-Validation: The reaction will begin to effervesce. This gas evolution is the extrusion of CO₂, a direct stoichiometric indicator that the [3+2] cycloaddition and subsequent cycloreversion are occurring[4].

  • Completion: Once gas evolution ceases (typically 2–4 hours), dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Quality Control: ¹H NMR of the purified product will show a distinct pyrazole C5-H proton singlet (typically between 7.8–8.5 ppm, depending on the alkyne substituent), confirming the 1,4-regioselectivity[5].

References

  • One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed. nih.gov. 8

  • Sydnone: Synthesis, Reactivity and Biological Activities | Bentham Science Publishers. benthamdirect.com. 2

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction | The Journal of Organic Chemistry. acs.org. 4

  • Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. whiterose.ac.uk.1

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. acs.org. 5

  • Synthesis, Antibacterial and Analgesic Activities of 4-[1-Oxo-3-(substituted aryl)-2- propenyl]-3-(4-methylphenyl) sydnones. semanticscholar.org. 6

  • Lithiation Reactions of 3-(4-chlorophenyl)Sydnone and 3-(4-methylphenyl)Sydnone. core.ac.uk. 3

  • Influence of substituents on the spectral data of sydnones. researchgate.net. 7

Sources

Method

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 3-(4-Methylphenyl)sydnone

Introduction: The Therapeutic Potential of Mesoionic Sydnones Sydnones are a fascinating class of mesoionic, five-membered pseudo-aromatic heterocyclic compounds that have garnered significant attention in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Mesoionic Sydnones

Sydnones are a fascinating class of mesoionic, five-membered pseudo-aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique electronic structure, characterized by delocalized positive and negative charges, imparts them with distinct chemical reactivity and a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] 3-(4-Methylphenyl)sydnone, a specific derivative, presents a promising scaffold for the development of novel therapeutic agents. The critical need for new antimicrobial drugs, driven by the escalating crisis of antibiotic resistance, necessitates the thorough evaluation of such novel chemical entities.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for screening the antimicrobial and antifungal activity of 3-(4-Methylphenyl)sydnone. The protocols herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data.[7][8][9]

Part 1: Preliminary Antimicrobial and Antifungal Screening

The initial phase of screening aims to qualitatively assess the potential of 3-(4-Methylphenyl)sydnone to inhibit the growth of a panel of clinically relevant bacteria and fungi. The agar well diffusion method is a widely used, cost-effective, and efficient technique for this purpose.[5][10][11]

Principle of the Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[5][10] If the compound possesses antimicrobial properties, it will create a concentration gradient in the agar, leading to a zone of growth inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7][11]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation_reading Incubation & Analysis prep_media Prepare and sterilize Muller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) pour_plates Pour agar into sterile Petri dishes and allow to solidify prep_media->pour_plates prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) swab_plates Inoculate agar surface uniformly with the microbial suspension prep_inoculum->swab_plates prep_compound Prepare stock solution of 3-(4-Methylphenyl)sydnone in a suitable solvent (e.g., DMSO) add_compound Add a defined volume of the test compound solution to the wells prep_compound->add_compound pour_plates->swab_plates create_wells Aseptically create wells (6-8 mm diameter) in the agar swab_plates->create_wells create_wells->add_compound incubate Incubate plates at appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) add_compound->incubate measure_zones Measure the diameter of the zones of inhibition in millimeters (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • 3-(4-Methylphenyl)sydnone

  • Dimethyl sulfoxide (DMSO, sterile)

  • Muller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 3-(4-Methylphenyl)sydnone in sterile DMSO at a high concentration (e.g., 10 mg/mL). Further dilutions can be made to test a range of concentrations.

  • Media Preparation: Prepare MHA and SDA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Well Creation: Allow the plates to dry for 3-5 minutes. Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 3-(4-Methylphenyl)sydnone solution into each well. Also, include a negative control well with the solvent (DMSO) alone and a positive control well with a standard antibiotic or antifungal.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Part 2: Quantitative Antimicrobial and Antifungal Susceptibility Testing

Following a positive preliminary screening, a quantitative assessment is crucial to determine the potency of 3-(4-Methylphenyl)sydnone. This involves determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[15][16]

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation_incubation Inoculation & Incubation cluster_reading Result Interpretation prep_broth Prepare and sterilize appropriate broth medium (e.g., MHB, RPMI-1640) dispense_broth Dispense broth into all wells of a 96-well plate prep_broth->dispense_broth prep_compound Prepare a stock solution of 3-(4-Methylphenyl)sydnone add_compound_first_well Add compound stock to the first well prep_compound->add_compound_first_well prep_inoculum Prepare standardized microbial inoculum inoculate_wells Inoculate all wells (except sterility control) with the standardized inoculum prep_inoculum->inoculate_wells dispense_broth->add_compound_first_well serial_dilute Perform two-fold serial dilutions across the plate add_compound_first_well->serial_dilute serial_dilute->inoculate_wells incubate_plate Incubate the plate under appropriate conditions inoculate_wells->incubate_plate read_mic Visually inspect for turbidity. The MIC is the lowest concentration in a clear well. incubate_plate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for MIC

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculum

  • 3-(4-Methylphenyl)sydnone stock solution

  • Positive control antimicrobial

  • Sterile multichannel pipette

Procedure:

  • Plate Setup: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the 3-(4-Methylphenyl)sydnone stock solution (at twice the highest desired final concentration) to the first well of each row.

  • Serial Dilution: Using a multichannel pipette, mix the contents of the first well and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the plate to the second to last well, and discard the final 50 µL from that well. The last well in each row serves as a growth control (no compound).

  • Inoculation: Prepare the microbial inoculum at a concentration that, when added to the wells, results in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this inoculum to each well (except for a sterility control well which contains only broth).

  • Incubation: Cover the plate and incubate under appropriate conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][17]

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial population.[18] This is determined as a follow-up to the MIC test.

Procedure:

  • Subculturing: From the wells that showed no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-20 µL) and plate it onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate these plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18][19][20]

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, the results of the antimicrobial and antifungal screening should be presented in a structured format.

Table 1: Example Data Presentation for Agar Well Diffusion
Test MicroorganismCompound Concentration (µg/mL)Zone of Inhibition (mm)Positive Control (Drug, Conc.)Zone of Inhibition (mm)
S. aureus ATCC 2592310015Vancomycin (30 µg)18
E. coli ATCC 2592210012Ciprofloxacin (5 µg)25
C. albicans ATCC 9002810014Fluconazole (25 µg)20
A. niger ATCC 1640410010Amphotericin B (20 µg)16
Table 2: Example Data Presentation for MIC, MBC, and MFC
Test MicroorganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)
S. aureus ATCC 259231632-
E. coli ATCC 259223264-
C. albicans ATCC 900288-16
A. niger ATCC 1640416-32

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.[18]

  • Fungistatic vs. Fungicidal: Similarly, an MFC/MIC ratio of ≤ 4 is often indicative of fungicidal activity.[18]

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial and quantitative assessment of the antimicrobial and antifungal properties of 3-(4-Methylphenyl)sydnone. Positive results from these assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate the therapeutic potential of this promising sydnone derivative. The unique chemical nature of sydnones suggests that they may interact with biological targets in novel ways, offering a potential avenue to circumvent existing resistance mechanisms.[1][21]

References

  • BMG LABTECH. (2025, July 15).
  • Biology LibreTexts. (2024, November 23). 13.
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Andrews, J. M. (2006, March 1).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Pfaller, M. A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(7), 3141–3144.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Basicmedical Key. (2016, August 25). Antifungal Susceptibility Testing, Therapy, and Prevention.
  • Clinical and Laboratory Standards Institute. (2022, August 3). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • ASM Journals. (2024, March 22). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • YouTube. (2023, November 3).
  • Clinical & Laboratory Standards Institute | CLSI.
  • Journal of Clinical Microbiology. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.
  • Khan, R., et al. (2024).
  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
  • Abdualkader, A. M., Taher, M., & Yusoff, N. I. N. (2017). Mesoionic sydnone: a review in their chemical and biological properties. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1-10.
  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776–3781.
  • Grow Kudos. Sydnone: Synthesis, Reactivity and Biological Activities.
  • MI - Microbiology. Broth Microdilution.
  • Mimicking Nature. (2025, November 17).
  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches.
  • Oriental Journal of Chemistry. (2014). Study of Mesoionic Compounds: Synthesis and Pharmacological Evaluation of Several 2-[{(4-Substituted-1-sulphonyl) Sydnon-3-yl}]-1,3,4-thiadiazino(6,5-b)indoles as Antimicrobial, Insecticidal and Antihelmintic Agents.
  • Clinical Infectious Diseases. A Practical Guide to Antifungal Susceptibility Testing.
  • Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(1), 359–376.
  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria.
  • PubMed. Sydnone derivatives: synthesis and antimicrobial activity.
  • PubMed. (2022, June 20). Sydnone: Synthesis, reactivity and biological activities.
  • Lumen Learning.
  • YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
  • Revue Roumaine de Chimie.
  • ACS Publications. (2023, June 20). Design, Synthesis, Antibacterial Activity, and Mechanism of Novel Mesoionic Compounds Based on Natural Pyrazole Isolated from an Endophytic Fungus Colletotrichum gloeosporioides.
  • University of Oxford. (2025, May 7).
  • Future Microbiology. Antifungal drug discovery: the process and outcomes.
  • ResearchGate. (PDF) Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • University of Oxford. (2025, May 7).
  • Google Patents. US20090047701A1 - Method for screening antifungal agents.
  • ASM Journals. (2025, March 26). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials.
  • Clinical Microbiology Reviews.
  • Journal of Basic and Clinical Pharmacy. Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety.
  • PubMed. Synthesis and antimicrobial activity of 3-(substituted-phenyl)-sydnones.
  • ResearchGate. (2025, February 25).
  • ACG Publications. (2010, May 20). Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl)
  • MDPI. (2024, December 6). Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V)
  • ACS Public
  • MDPI. (2024, December 5). Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights.

Sources

Application

Preparation of liquid crystals containing 3-(4-Methylphenyl)sydnone moieties

Executive Summary This application note details the protocol for synthesizing and characterizing liquid crystalline (LC) materials containing the 3-(4-methylphenyl)sydnone core. Unlike conventional calamitic mesogens (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing and characterizing liquid crystalline (LC) materials containing the 3-(4-methylphenyl)sydnone core. Unlike conventional calamitic mesogens (e.g., cyanobiphenyls), sydnones are mesoionic heterocyclic compounds characterized by a distinct separation of charge and an exceptionally large dipole moment (


 D).

The incorporation of the 3-(4-methylphenyl)sydnone moiety into a liquid crystalline framework allows for the engineering of materials with high positive dielectric anisotropy (


) , making them critical candidates for advanced electro-optic displays and non-linear optical (NLO) applications.

Chemical Background & Design Strategy

The sydnone ring (1,2,3-oxadiazolium-5-olate) is a pseudo-aromatic system.[1][2] To induce liquid crystallinity in the 3-(4-methylphenyl)sydnone core, the molecular aspect ratio must be increased to favor anisotropic packing.

Design Logic:

  • The Head Group (Polar): The 3-(4-methylphenyl)sydnone core provides the permanent dipole.

  • The Core Extension (Rigid): Functionalization at the C-4 position of the sydnone ring is necessary to extend the rigid core.

  • The Tail (Flexible): Attachment of long alkyl or alkoxy chains (e.g.,

    
     to 
    
    
    
    ) to the C-4 substituent induces fluidity and stabilizes smectic/nematic phases.

This protocol describes the synthesis of a representative mesogen: 4-(4-decyloxyphenyl)-3-(4-methylphenyl)sydnone .

Experimental Protocols

Phase 1: Synthesis of the Sydnone Core

Objective: Synthesize the parent 3-(4-methylphenyl)sydnone from p-toluidine.

Reagents:

  • p-Toluidine (4-Methylaniline)

  • Ethyl chloroacetate

  • Sodium acetate / Ethanol

  • Sodium nitrite (

    
    ) / Hydrochloric acid (
    
    
    
    )
  • Acetic anhydride (

    
    )
    

Workflow Diagram (Synthesis):

SydnoneSynthesis Start p-Toluidine Step1 N-Alkylation (Ethyl chloroacetate) Start->Step1 Inter1 N-(p-tolyl)glycine ethyl ester Step1->Inter1 Step2 Hydrolysis (NaOH/H2O) Inter1->Step2 Inter2 N-(p-tolyl)glycine Step2->Inter2 Step3 Nitrosation (NaNO2/HCl, <5°C) Inter2->Step3 Inter3 N-nitroso-N-(p-tolyl)glycine Step3->Inter3 Step4 Cyclodehydration (Ac2O, RT) Inter3->Step4 Final 3-(4-Methylphenyl)sydnone Step4->Final

Figure 1: Step-wise synthetic pathway for the construction of the mesoionic sydnone core.

Step-by-Step Procedure:

  • N-Alkylation:

    • Reflux p-toluidine (0.1 mol) with ethyl chloroacetate (0.11 mol) and sodium acetate (0.15 mol) in ethanol (100 mL) for 6 hours.

    • Pour into ice water. Filter the precipitate (N-(p-tolyl)glycine ethyl ester).

    • Validation: Check TLC (Hexane:EtOAc 7:3).

  • Hydrolysis:

    • Reflux the ester in 10% NaOH solution for 1 hour. Acidify with HCl to pH 2.

    • Collect the white precipitate: N-(p-tolyl)glycine .

  • Nitrosation (CRITICAL SAFETY STEP):

    • Dissolve N-(p-tolyl)glycine in dilute HCl. Cool to 0–5 °C in an ice bath.

    • Add saturated aqueous

      
       dropwise. Maintain temperature below 5 °C to prevent decomposition.
      
    • Stir for 1 hour. A yellow precipitate (N-nitroso intermediate) forms. Filter and dry in a desiccator.

    • Caution: N-nitroso compounds are potential carcinogens. Handle with double gloves in a fume hood.

  • Cyclization:

    • Suspend the N-nitroso compound in excess acetic anhydride (

      
      ).
      
    • Stir at room temperature for 12–24 hours (darkness preferred).

    • Pour into crushed ice. The sydnone precipitates as a solid.[3][4]

    • Recrystallize from ethanol.[4][5]

    • Yield Expectation: 60–75%.

Phase 2: Functionalization for Mesomorphism

Objective: Extend the core at the C-4 position to generate the rod-like shape required for liquid crystallinity.

Reagents:

  • N-Bromosuccinimide (NBS)

  • 4-Decyloxyphenylboronic acid

  • 
     (Catalyst)
    
  • 
     / Toluene / Ethanol
    

Protocol:

  • Bromination (C-4 Activation):

    • Dissolve 3-(4-methylphenyl)sydnone in chloroform.

    • Add NBS (1.1 equiv) and stir at room temperature for 2 hours.

    • Wash with water, dry over

      
      , and evaporate.
      
    • Product: 4-Bromo-3-(4-methylphenyl)sydnone .

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask, combine the 4-bromo-sydnone (1.0 equiv) and 4-decyloxyphenylboronic acid (1.2 equiv).

    • Add

      
       (5 mol%) and 
      
      
      
      (aq).
    • Solvent system: Toluene:Ethanol (2:1).

    • Reflux under Nitrogen/Argon for 12 hours.

    • Workup: Extract with DCM, wash with brine, dry, and purify via column chromatography (Silica gel, DCM:Hexane).

Characterization & Validation

To confirm the utility of the synthesized material as a liquid crystal, the following analytical workflow is required.

Data Summary Table: Expected Properties

ParameterMethodCharacteristic Feature
Molecular Structure ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-NMR (400 MHz)
Sydnone C-H absent (substituted); Alkoxy tails

0.9-4.0 ppm.[6]
Functional Group FT-IRC=O stretch at 1700–1750 cm

(Mesoionic carbonyl).
Phase Transitions DSC (10 °C/min)Distinct endotherms for Crystal

Smectic/Nematic

Isotropic.
Texture POM (Crossed Polarizers)Schlieren texture (Nematic) or Focal Conic (Smectic).
Dipole Moment Dielectric SpectroscopyHigh $\epsilon{

Characterization Logic Flow:

Characterization Sample Purified LC Sample DSC DSC Analysis (Heating/Cooling Cycles) Sample->DSC POM Polarized Optical Microscopy (Texture ID) Sample->POM Decision Is Mesophase Observed? DSC->Decision Endothermic Peaks POM->Decision Birefringence Nematic Schlieren Texture (Nematic Phase) Decision->Nematic Fluid + Thread-like Smectic Focal Conic/Fan (Smectic Phase) Decision->Smectic Fluid + Layered Crystalline Direct Melting (Non-LC) Decision->Crystalline Solid -> Liquid

Figure 2: Decision tree for classifying the mesomorphic behavior of the synthesized sydnone derivative.

Key Technical Insights (The "Why")

  • Dipole Engineering: The sydnone ring possesses a positive charge delocalized over the N-N-C-O ring atoms and a negative charge on the exocyclic oxygen.[7] This creates a permanent dipole perpendicular to the ring plane. In the 3-(4-methylphenyl) derivative, the methylphenyl group helps align the molecule along the director axis, but the sydnone dipole acts transversely or longitudinally depending on the substitution pattern, allowing for "dual-frequency" switching capabilities in LC displays.

  • Thermal Stability: While sydnones are stable, they can undergo hydrolytic ring cleavage in strong acid/base at high temperatures. The Suzuki coupling conditions (mild base,

    
    ) are selected specifically to preserve the mesoionic ring integrity during core extension.
    
  • Purification: Silica gel chromatography is often sufficient, but for optical applications, repeated recrystallization from ethanol/ethyl acetate is mandatory to remove ionic impurities (Pd catalyst residues) which can cause conductive defects in LC cells.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899–900. Link

  • Dutt, H. K., et al. (2010). Synthesis and characterization of new mesoionic liquid crystals. Liquid Crystals, 37(5), 567-575. (General reference for sydnone mesogens).
  • Fuchigami, T., & Chen, C. S. (1987). Electrochemical synthesis of 4-substituted sydnones. Journal of Organic Chemistry.
  • Taran, F., et al. (2024). Synthesis of sydnonimines from sydnones and their use for bioorthogonal release. Chemical Communications. Link

  • Brown, J., & Harrity, J. (2010). Sydnone synthesis and cycloaddition chemistry.[1][3][5][7][8] Tetrahedron, 66(29), 5541-5551.

  • Asundaria, S. T., et al. (2010).[6] Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. Organic Communications, 3:2, 30-38.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(4-Methylphenyl)sydnone during cyclization

Technical Support Center: Mesoionic Heterocycle Synthesis Subject: Yield Optimization for 3-(4-Methylphenyl)sydnone Cyclization Ticket ID: SYD-OPT-4MP Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mesoionic Heterocycle Synthesis Subject: Yield Optimization for 3-(4-Methylphenyl)sydnone Cyclization Ticket ID: SYD-OPT-4MP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing suboptimal yields in the cyclization of N-nitroso-N-(4-methylphenyl)glycine to 3-(4-methylphenyl)sydnone. This reaction, historically based on the Earl & Mackney method, relies on the dehydration of the nitroso intermediate.

The 4-methyl group (p-tolyl) is an electron-donating substituent. While this theoretically enhances the nucleophilicity of the precursor amine, it does not significantly destabilize the sydnone ring. Therefore, yield losses are almost exclusively kinetic or workup-related: incomplete dehydration , thermal decomposition (tarring) , or hydrolytic ring-opening during isolation .

This guide breaks down the process into three critical control modules.

Module 1: Precursor Integrity (Root Cause Analysis)

"Garbage in, garbage out." The cyclization step cannot fix a poor nitrosation.

The Diagnostic: Before adding acetic anhydride, examine your N-nitroso-N-(4-methylphenyl)glycine intermediate.

  • Visual Check: It should be a distinct yellow/orange solid. If it is dark brown or gummy, you have oxidation byproducts (likely from the initial aniline).

  • Dryness: The intermediate must be anhydrous. Water consumes acetic anhydride, generating acetic acid and heat, which alters the stoichiometry and temperature profile.

The Fix:

  • Recrystallize the Nitroso Intermediate: Do not carry crude nitroso compound forward if it is impure. Recrystallize from ethanol/water.

  • Vacuum Dry: Ensure the precursor is dried over

    
     or under high vacuum for at least 12 hours.
    

Module 2: The Cyclization Reactor (Process Optimization)

The Core Issue: The classic Earl-Mackney method (Acetic Anhydride,


) is robust but prone to thermal runaway or incomplete reaction.
Protocol A: The Thermodynamic Approach (Standard)
  • Reagent: Acetic Anhydride (

    
    ) (5-10 equivalents).
    
  • Temperature: Room Temperature (

    
    ).
    
  • Time: 24–48 hours.

  • Why: High heat (steam bath) often causes "tarring" due to the polymerization of the sydnone or side reactions of the aromatic ring. The 4-methyl group makes the ring slightly more electron-rich, increasing susceptibility to oxidative degradation at high temps.

Protocol B: The Kinetic Approach (High-Yield Alternative)

If Protocol A yields <50%, switch to the Trifluoroacetic Anhydride (TFAA) method.

  • Reagent: TFAA (1.2 equiv) in Dichloromethane (DCM).

  • Temperature:

    
     to Room Temp.
    
  • Time: < 1 hour.

  • Mechanism: TFAA is a significantly more potent dehydrating agent. The reaction is faster and avoids the thermal degradation associated with heating

    
    .
    

Comparison of Dehydrating Agents:

ParameterAcetic Anhydride (

)
Trifluoroacetic Anhydride (TFAA)
Reaction Time 24–48 Hours (RT)30–60 Minutes
Thermal Risk Moderate (Exothermic hydrolysis)Low (Controlled at

)
Yield Potential 60–75% (Typical)85–95% (Optimized)
Workup Requires hydrolysis of excess

Evaporation or mild quench

Module 3: Isolation & Purification (Yield Recovery)

The Yield Killer: Sydnones are mesoionic 1,2,3-oxadiazolium-5-olates.[1][2][3][4] They are sensitive to hydrolysis. The ring will open back to the hydrazine/glycine derivative in strong acid or strong base.

The Protocol:

  • The Quench: Pour the reaction mixture into crushed ice (5x volume).

  • The Buffer: Do not let the solution become strongly acidic (from hydrolysis of

    
    ).
    
    • Action: Neutralize carefully with Sodium Bicarbonate (

      
      ) to pH 6–7.
      
    • Scientific Logic:[2][4][5][6] The sydnone ring is most stable at neutral pH. Strong acid (pH < 2) can reverse the cyclization or degrade the product.

  • The Aging: Allow the precipitate to stand in the cold (

    
    ) for 2 hours. The 3-(4-methylphenyl)sydnone is sparingly soluble in water, but "crashing out" too fast can trap impurities.
    

Visualizing the Pathway

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

SydnoneSynthesis Start N-(4-methylphenyl)glycine Nitroso N-nitroso-N-(4-methylphenyl)glycine (Yellow Solid) Start->Nitroso NaNO2 / HCl < 5°C Cyclization Cyclization (Dehydration) Nitroso->Cyclization Ac2O or TFAA Sydnone 3-(4-Methylphenyl)sydnone (Target) Cyclization->Sydnone Successful Dehydration (-H2O) Tar Tar/Polymer (Yield Loss) Cyclization->Tar Temp > 90°C or Reaction > 48h Hydrolysis Ring Opening (Yield Loss) Sydnone->Hydrolysis pH < 2 or pH > 10 during workup

Figure 1: Critical Control Points in Sydnone Synthesis. Red dashed lines indicate failure modes.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black. Is the product recoverable? A: Likely not. A black mixture indicates the formation of "tar," often caused by the decomposition of the sydnone ring or polymerization of impurities.

  • Correction: Reduce the temperature. If using a steam bath, switch to room temperature stirring for a longer duration (48h). Ensure your glassware is acid-free before starting.

Q: I obtained a precipitate, but the melting point is low (Target: ~144-145°C). A: You likely have trapped acetic acid or unreacted nitroso compound.

  • Correction: Recrystallize the solid from boiling ethanol. Use activated charcoal if the color is off-white/brown.

Q: Can I use Thionyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but proceed with caution. Baker et al. demonstrated that 

works, but it generates HCl gas. Since sydnones are acid-sensitive, the HCl must be removed immediately (vacuum) or buffered. The TFAA method (Protocol B) is generally cleaner than

for this specific derivative.

Q: Why is the 4-methyl group important for the reaction conditions? A: The methyl group at the para position is electron-donating (


 effect). This makes the initial amine more nucleophilic (easier nitrosation) but renders the final sydnone ring more electron-rich. Electron-rich sydnones are slightly more prone to oxidative degradation than electron-deficient ones (e.g., 4-nitro), making temperature control critical.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society (Resumed), 899-900.

  • Baker, W., & Ollis, W. D. (1957). Meso-ionic compounds. Quarterly Reviews, Chemical Society, 11(1), 15-29.

  • Turnbull, K. (1988). Sydnone synthesis and chemistry: A review. Journal of Heterocyclic Chemistry. (General reference for TFAA optimization).

Sources

Optimization

Purification techniques for 3-(4-Methylphenyl)sydnone recrystallization

Topic: Recrystallization & Purification Protocols Compound: 3-(4-Methylphenyl)sydnone (also known as N-p-tolylsydnone) Cas No: 3483-16-7 (General reference) Target Purity: >98% (HPLC/NMR) Core Technical Overview Why is t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Compound: 3-(4-Methylphenyl)sydnone (also known as N-p-tolylsydnone) Cas No: 3483-16-7 (General reference) Target Purity: >98% (HPLC/NMR)

Core Technical Overview

Why is this purification difficult? 3-(4-Methylphenyl)sydnone is a mesoionic compound . Unlike standard organic molecules, it possesses a permanent dipole and delocalized positive/negative charges that cannot be represented by a single neutral covalent structure.

  • Solubility Paradox: It exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in polar protic solvents (Ethanol), but is insoluble in non-polar hydrocarbons (Hexane).

  • Sensitivity: The sydnone ring is susceptible to hydrolytic ring cleavage under acidic conditions and photo-degradation (discoloration) upon light exposure.

Solvent Selection & Solubility Profile

The choice of solvent is the single most critical variable. Based on thermodynamic stability and impurity rejection, the following systems are validated:

Validated Solvent Systems Table
Solvent SystemRoleTemp. RangeApplicationRisk Factor
Ethanol (95%) Primary 70°C

4°C
Standard Purification. Balances yield and crystal quality.Low
Ethanol / Water Solvent / Anti-solvent70°C

RT
High Recovery. Use if yield is low in pure EtOH.Medium (Oiling out)
Ethyl Acetate AlternativeReflux

-10°C
Use if material contains significant inorganic salts.Low
Benzene/Petroleum Ether LegacyNot RecommendedFound in older literature; avoid due to toxicity and poor separation of polar impurities.High

Standard Operating Procedure (SOP)

Protocol: Hot Filtration Recrystallization

This protocol assumes the crude material was synthesized via the standard N-nitroso-N-arylglycine dehydration method (using acetic anhydride).

Phase A: Pre-Treatment (Critical)

Before recrystallization, you must remove acidic residues.

  • Pulverize the crude brown/yellow solid.

  • Wash with cold 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acetic acid/anhydride.

  • Wash with cold water until pH is neutral.

  • Dry thoroughly. Attempting to recrystallize wet, acidic crude will lead to hydrolysis.

Phase B: The Recrystallization Workflow

Step 1: Dissolution

  • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Add Ethanol (95%) in small portions (start with 5-7 mL) while heating on a steam bath or hot plate (set to ~80°C).

  • Swirl continuously. Add solvent only until the solid dissolves.

  • Note: If a small amount of dark insoluble matter remains, do not add infinite solvent. This is likely polymerized impurity.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown/red, remove from heat.

  • Add activated charcoal (approx. 1-2% by weight of crude).

  • Boil gently for 2 minutes. Do not boil prolonged to avoid ring decomposition.

Step 3: Hot Filtration

  • Filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel.

  • Why? This removes the charcoal and insoluble oligomers.

Step 4: Crystallization

  • Allow the filtrate to cool to room temperature slowly (over 30-45 mins).

  • Visual Cue: Long, pale yellow needles should form.

  • Once at room temp, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

Step 5: Collection

  • Filter via vacuum (Buchner funnel).[1]

  • Wash the cake with cold Ethanol (1-2 mL).

  • Dry in a vacuum desiccator (darkness) or air dry away from direct sunlight.

Visualization: The Purification Logic

The following diagram illustrates the decision-making process and impurity fate during the workflow.

RecrystallizationFlow Start Crude 3-(4-Methylphenyl)sydnone (Contains: Acetic Acid, Oligomers, Salts) Wash Pre-Wash: 5% NaHCO3 (Removes Acidic Residues) Start->Wash Neutralize Dissolve Dissolve in Hot Ethanol (95%) Wash->Dissolve CheckColor Is Solution Dark? Dissolve->CheckColor Charcoal Add Activated Carbon (Adsorbs colored impurities) CheckColor->Charcoal Yes Filter Hot Filtration CheckColor->Filter No Charcoal->Filter Cool Slow Cooling (RT then 4°C) Filter->Cool Filtrate (Sydnone) Waste Solid Waste Filter->Waste Residue (Carbon/Oligomers) Collect Vacuum Filtration Cool->Collect Final Pure Crystals (MP: 140-145°C) Collect->Final MotherLiq Mother Liquor Collect->MotherLiq Filtrate (Soluble Impurities)

Caption: Logical workflow for the purification of sydnones, highlighting the critical pre-wash and decolorization steps.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (if using water cosolvent).

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" of pure sydnone if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Allow to cool much slower (wrap flask in a towel).

Q2: The crystals are turning brown during drying.

  • Cause: Photosensitivity or residual acid. Sydnones are light-sensitive.

  • Fix: Ensure the product was neutralized (NaHCO₃ wash) properly. Dry the crystals in the dark (wrap the desiccator in foil). Store in amber vials.

Q3: My melting point is low (e.g., 105-110°C).

  • Diagnosis: This indicates significant impurities or wet solvent retention.

  • Reference: Pure 3-(4-Methylphenyl)sydnone has a reported melting point of 140–145°C (Source 1.3, 1.5).

  • Action: Recrystallize again using fresh Ethanol. Ensure the sample is completely dry before MP determination.

Q4: Can I use water as the primary solvent?

  • Warning: While some literature suggests hot water, it is risky. Prolonged boiling of sydnones in water can lead to hydrolysis of the mesoionic ring back to the hydrazine derivative. Ethanol is safer and more effective for organic impurity removal.

References

  • Asundaria, S. T., et al. (2010).[2] Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. ACG Publications. (Confirming melting points and ethanol recrystallization).

  • Azarifar, D., et al. (2015). Synthesis of 4-acetyl-3-phenyl sydnone. ResearchGate. (Discusses ethanol purification and acetic anhydride removal).

  • University of Wisconsin-Madison. Recrystallization Procedures. (General principles of hot filtration and solvent selection).

  • PubChem. Sydnone, 4-methyl-3-phenyl- Compound Summary. (Physical properties and identifiers).

Sources

Troubleshooting

Optimizing temperature for 3-(4-Methylphenyl)sydnone cycloaddition reactions

This is the Sydnone Cycloaddition Technical Support Center . As a Senior Application Scientist specializing in mesoionic heterocycles, I have structured this guide to address the specific kinetic and thermodynamic challe...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Sydnone Cycloaddition Technical Support Center .

As a Senior Application Scientist specializing in mesoionic heterocycles, I have structured this guide to address the specific kinetic and thermodynamic challenges of converting 3-(4-Methylphenyl)sydnone into pyrazoles.

The 4-methyl group on the phenyl ring acts as a weak electron-donating group (EDG). While this slightly raises the HOMO energy of the sydnone compared to the unsubstituted parent, it does not significantly lower the high activation energy barrier required for thermal cycloaddition. Consequently, temperature control is the single most critical variable in your workflow.

Part 1: The Optimization Matrix

Before altering your heating source, identify your reaction mode. The "optimal" temperature differs by over 80°C depending on whether you are relying on thermal activation or copper catalysis.

Reaction ModeTarget TempSolvent SystemKinetic ProfilePrimary Risk
Classical Thermal 135°C – 150°C Xylene / ChlorobenzeneSlow (12–48h). High barrier to forming the bicyclic intermediate.Decomposition of sydnone before reaction; "Tarring out."
CuSAC (Catalytic) 40°C – 60°C t-BuOH / Water / DCMFast (1–6h). Copper lowers the activation energy (

).
Catalyst poisoning; Oxidation of Cu(I) to Cu(II).
Strain-Promoted 25°C (RT) MeOH / DCMInstantaneous. Driven by ring strain (e.g., BCN, DBCO).Poor solubility of the sydnone at RT.

Part 2: Reaction Mechanism & Thermal Thresholds

To troubleshoot, you must understand why you are heating the reaction. The transformation involves a [3+2] cycloaddition followed by a retro-Diels-Alder reaction.[1][2][3]

The Critical Thermal Event: The initial cycloaddition forms a bicyclic intermediate. This step is reversible and endergonic. The subsequent loss of


 is irreversible and drives the reaction forward. In thermal modes, you must supply enough energy to overcome the aromatic stabilization of the sydnone ring to reach that bicyclic transition state.
Visualizing the Pathway (Graphviz)

SydnoneMechanism cluster_thermal Thermal Bottleneck Sydnone 3-(4-Methylphenyl) sydnone (Reactant) TS1 Transition State 1 (High Energy Barrier) Sydnone->TS1  Heat (>130°C) or Cu Catalyst Alkyne Alkyne (Dipolarophile) Alkyne->TS1  Heat (>130°C) or Cu Catalyst Intermediate Bicyclic Intermediate TS1->Intermediate TS2 CO2 Extrusion (Irreversible) Intermediate->TS2 Product Pyrazole (Product) TS2->Product CO2 CO2 Gas TS2->CO2

Caption: The reaction trajectory showing the high-energy transition state (TS1) that necessitates elevated temperatures in metal-free conditions.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: Thermal Reaction (Metal-Free)

User Issue: "I am refluxing in Toluene (110°C), but starting material remains after 24 hours."

Diagnosis: Insufficient Thermal Activation. Toluene reflux (110.6°C) is often below the activation threshold for 3-(4-methylphenyl)sydnone with standard alkynes (like phenylacetylene or esters). The 4-methyl group provides marginal nucleophilic assistance, but not enough to proceed efficiently at this temperature.

Corrective Protocol:

  • Switch Solvent: Replace Toluene with Xylene (mixture of isomers) or Chlorobenzene .

    • Target Temp: 135°C – 140°C.

  • Concentration: Increase concentration to 0.5 M – 1.0 M . [3+2] cycloadditions are second-order reactions; rate depends heavily on concentration.

  • The "Sealed Tube" Fix: If you must use lower boiling solvents (like THF for solubility), use a pressure vial (sealed tube) and heat to 140°C behind a blast shield.

User Issue: "The reaction mixture turned black/tarry, and yield is low."

Diagnosis: Thermal Decomposition. Sydnones are mesoionic and can undergo ring cleavage or polymerization at prolonged high temperatures, especially in the presence of oxygen.

Corrective Protocol:

  • Degas: Sparge the solvent with Argon/Nitrogen for 15 minutes before heating. Oxygen accelerates radical decomposition pathways at >130°C.

  • Step-Down Heating: Do not jump straight to 160°C. Hold at 130°C and monitor via TLC. Only increase if conversion is <10% after 2 hours.

Scenario B: Copper-Catalyzed (CuSAC)

User Issue: "I added CuI and heated to 60°C, but the reaction stalled."

Diagnosis: Catalyst Oxidation or Ligand Absence. Unlike azides (in CuAAC), sydnones coordinate poorly to Copper. They require specific ligands to maintain the active Cu(I) species.

Corrective Protocol:

  • Temperature: 60°C is actually sufficient for CuSAC. Do not increase to 100°C; this will degrade the catalyst.

  • Ligand Essential: You must use a ligand like 1,10-phenanthroline (20 mol%).

  • Reductant: Ensure Sodium Ascorbate is present (excess, 5 equiv) to keep Copper in the +1 oxidation state.

Part 4: Experimental Protocols

Protocol 1: High-Temperature Thermal Cycloaddition

Best for: Stable alkynes, metal-free requirements.

  • Setup: Flame-dry a heavy-walled pressure vial (10 mL).

  • Charge: Add 3-(4-methylphenyl)sydnone (1.0 equiv) and Alkyne (1.5 – 3.0 equiv).

  • Solvent: Add o-Xylene (0.5 M concentration relative to sydnone).

  • Degas: Bubble dry Nitrogen through the solution for 10 mins. Cap tightly.

  • Heat: Place in an oil bath pre-heated to 140°C .

  • Monitor: Check TLC every 4 hours.

    • Note: The spot for the sydnone (usually UV active, often yellow/orange) should disappear.

  • Workup: Cool to RT. The pyrazole often precipitates or can be isolated by flash chromatography (Hexane/EtOAc).

Protocol 2: Optimized CuSAC (Catalytic)

Best for: Regioselectivity (yields 1,4-isomer), mild conditions.

  • Solvent: Prepare a t-BuOH / Water (1:1) mixture.

  • Charge: Add Sydnone (1.0 equiv) and Alkyne (1.2 equiv).

  • Catalyst Cocktail: Add

    
     (20 mol%) and 1,10-Phenanthroline  (20 mol%).
    
  • Activator: Add freshly prepared Sodium Ascorbate (40 mol%).

  • Temperature: Heat to 60°C for 4–8 hours.

  • Observation: The reaction typically proceeds with a color change (often to green/brown, then clearing upon workup).

Part 5: Troubleshooting Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting Start Start: Reaction Incomplete ModeCheck Which Reaction Mode? Start->ModeCheck Thermal Thermal (Metal-Free) ModeCheck->Thermal Catalytic CuSAC (Catalytic) ModeCheck->Catalytic TempCheck Is Temp > 135°C? Thermal->TempCheck SolventCheck Solvent = Xylene? TempCheck->SolventCheck Yes Action1 Switch to Xylene/Chlorobenzene Increase Temp TempCheck->Action1 No (<130°C) SolventCheck->Action1 No Action2 Check Alkyne Reactivity (Electron Deficient is faster) SolventCheck->Action2 Yes LigandCheck Using Phenanthroline? Catalytic->LigandCheck Action3 Add Ligand (20 mol%) Check O2 exclusion LigandCheck->Action3 No Action4 Increase Temp to 60°C (Max 80°C) LigandCheck->Action4 Yes

Caption: Decision tree for troubleshooting incomplete conversion based on reaction mode.

References

  • Huisgen, R., & Gotthardt, H. (1968). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. The Reaction of Sydnones with Alkynes. Chemische Berichte.

    • Note: The foundational text establishing the kinetic parameters for 3-phenylsydnone derivatives.[4]

    • (Wiley Online Library)

  • Decuypere, E., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes.[1][2][3][5][4][6][7][8][9] Beilstein Journal of Organic Chemistry, 14, 1317–1348.[6]

    • Note: Comprehensive review covering thermal and Cu-catalyzed conditions.[4]

  • Taran, F., et al. (2016). Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction.[1][2][5][4][8][9][10] Chemical Communications.

    • Note: Defines the CuSAC conditions (60°C)
  • Delaunay, T., et al. (2023). Sydnone: Synthesis, Reactivity and Biological Activities.[3][5][9][10][11] Current Medicinal Chemistry.[9][10]

    • Note: Recent updates on regioselectivity and temperature optimization for drug discovery applic

Sources

Optimization

Preventing thermal decomposition of 3-(4-Methylphenyl)sydnone during workup

Topic: Preventing Thermal Decomposition of 3-(4-Methylphenyl)sydnone During Workup Role: Senior Application Scientist | Context: Mesoionic Compound Stability Hub Welcome to the Mesoionic Stability Hub Status: Active Tick...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Decomposition of 3-(4-Methylphenyl)sydnone During Workup Role: Senior Application Scientist | Context: Mesoionic Compound Stability Hub

Welcome to the Mesoionic Stability Hub

Status: Active Ticket ID: SYD-TOL-004 Subject: Thermal & Hydrolytic Stabilization of 3-(4-Methylphenyl)sydnone

You are likely experiencing yield loss or discoloration (browning) during the isolation of 3-(4-methylphenyl)sydnone (also known as N-(p-tolyl)sydnone). This compound belongs to the mesoionic class—heterocycles that are "masked" dipoles.[1] While they appear robust, they possess a "self-destruct" mechanism: 1,3-dipolar cyclo-reversion releasing CO₂ or hydrolytic ring cleavage under specific stress conditions.

This guide replaces standard textbook procedures with field-proven protocols to arrest these decomposition pathways.

Module 1: Critical Temperature Thresholds

User Question: "The literature says the melting point is ~145°C. Why is my product decomposing at 80°C on the rotavap?"

Technical Insight: While the melting point (MP) is indeed 144–145°C [1], sydnones do not wait until their MP to degrade. In solution, the energy barrier for ring opening is significantly lower.

  • The Danger Zone:

    
     in solution.
    
  • The Mechanism: At elevated temperatures, the mesoionic ring exists in equilibrium with its open-chain ketene tautomer or undergoes irreversible decarboxylation (loss of CO₂). Once CO₂ is lost, the reaction cannot be reversed, leading to hydrazine byproducts (brown tars).

Protocol:

Parameter Limit Reason
Rotavap Bath Max 45°C Prevents solution-phase decarboxylation.
Drying Oven Max 60°C Surface oxidation/cleavage accelerates above this temp.

| Recrystallization | < 78°C | Do not reflux in ethanol for >5 mins. |

Module 2: The "Flash Quench" Workup (Step-by-Step)

User Question: "I synthesized it using N-nitroso-N-(p-tolyl)glycine and acetic anhydride. When I add water, it gets hot and turns dark. How do I stop this?"

Technical Insight: The reaction uses acetic anhydride (


) as a cyclodehydrating agent. Adding water hydrolyzes excess 

into acetic acid. This hydrolysis is highly exothermic .
  • The Trap: If you add water at room temperature, the exotherm spikes the internal temp >90°C locally, while the generated acetic acid promotes acid-catalyzed ring hydrolysis [2].

The Correct Protocol:

  • Cool Down: Cool the reaction mixture to 0–5°C (ice bath).

  • The Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 5x the volume of the reaction).

    • Why: The ice acts as an internal heat sink, clamping the temperature at 0°C despite the exothermic hydrolysis.

  • Agitation: Stir vigorously. The sydnone should precipitate as a light yellow solid immediately.

Module 3: pH Management & Extraction

User Question: "I neutralized the acetic acid with NaOH, but my yield plummeted. What happened?"

Technical Insight: Sydnones are sensitive to nucleophilic attack at the C5 position.

  • Strong Base Risk: Hydroxide ions (

    
    ) attack the ring, causing cleavage into the corresponding hydrazine salt [3].
    
  • Strong Acid Risk: Reverts the compound to the hydrazine or induces hydrolytic cleavage.

The "Neutral Buffer" Protocol: Instead of Strong Base (NaOH/KOH), use Sodium Bicarbonate (


) .
  • Neutralization: After the ice quench, slowly add saturated

    
     solution until pH reaches 7.0–7.5 . Do not exceed pH 8.
    
  • Extraction (If not filtering): If the solid is fine/sticky, extract with Dichloromethane (DCM) .

    • Note: Avoid Ethyl Acetate if significant acetic acid remains, as it can undergo transesterification or trap acid.

  • Washing: Wash the organic layer with water (

    
    ) to remove residual acetate salts before drying.
    

Module 4: Safe Recrystallization

User Question: "My crystals are dirty. Can I boil them in ethanol?"

Technical Insight: Standard protocols suggest recrystallizing from 95% ethanol. However, prolonged boiling of sydnones in protic solvents can induce ring opening.

Recommended Solvent System: Ethanol / Water (Rapid Method)

  • Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 60–65°C). Do not boil.

  • If insoluble particles remain after 2 minutes, filter them out immediately (do not keep heating).

  • Add warm water dropwise until slight turbidity (cloudiness) appears.

  • Cool Slowly: Let it stand at room temp for 15 mins, then move to a fridge (4°C).

    • Result: This yields long, pale yellow needles without thermal stress.

Visual Workflow: The Safe-Path Protocol

The following diagram illustrates the critical control points (CCPs) where temperature and pH must be managed to prevent decomposition.

SydnoneWorkup Reaction Reaction Mixture (Sydnone + Ac2O) IceQuench Ice Quench (Pour into Crushed Ice) Reaction->IceQuench SLOW ADDITION Hydrolysis Exothermic Hydrolysis (Temp clamped at 0°C) IceQuench->Hydrolysis Controls Exotherm Neutralization Neutralization (Sat. NaHCO3 to pH 7) Hydrolysis->Neutralization Remove AcOH Filtration Filtration / Extraction (DCM) Neutralization->Filtration Precipitate Warning1 CRITICAL: Do not use NaOH Neutralization->Warning1 Drying Vacuum Dry (<45°C) Filtration->Drying Remove Solvent Recryst Recrystallization (Warm EtOH - No Boil) Drying->Recryst Purification FinalProduct Pure 3-(4-Methylphenyl)sydnone (MP: 144-145°C) Recryst->FinalProduct Yields Needles Warning2 CRITICAL: Do not boil >5 mins Recryst->Warning2

Caption: Workflow for the isolation of 3-(4-methylphenyl)sydnone highlighting Critical Control Points (CCPs) for temperature and pH stability.

Summary of Physicochemical Properties

PropertyValueNotes
Structure Mesoionic 1,2,3-oxadiazoleZwitterionic character.
Melting Point 144–145°C Decomposition often occurs at MP [1].
Solubility DCM, Chloroform, Warm EtOHInsoluble in water/hexane.
Stability pH 6–8Unstable in strong acid (pH <2) or base (pH >10).
Appearance Pale Yellow NeedlesBrown/Dark Orange indicates decomposition.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society (Resumed), 899-900.

  • Baker, W., & Ollis, W. D. (1957). Meso-ionic compounds. Quarterly Reviews, Chemical Society, 11(1), 15-29.

  • Azarifar, D., & Ghasemnejad, H. (2003). Synthesis of some new 3-substituted sydnones using silica sulfuric acid as a heterogeneous catalyst. Molecules, 8(8), 642-648.

Sources

Troubleshooting

Troubleshooting low regioselectivity in 3-(4-Methylphenyl)sydnone reactions

Ticket ID: REG-404 | Topic: Troubleshooting Low Regioselectivity Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REG-404 | Topic: Troubleshooting Low Regioselectivity Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Regioselectivity Paradox

User reports indicate that thermal 1,3-dipolar cycloaddition of 3-(4-methylphenyl)sydnone with terminal alkynes frequently yields an inseparable or difficult-to-purify mixture of 1,3- and 1,4-disubstituted pyrazoles .

This guide addresses the kinetic and thermodynamic failures of the thermal approach and provides a catalytic resolution to enforce regiocontrol. We move beyond "trial-and-error" optimization to a mechanism-based solution using Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC).

Part 1: Diagnostic – Why Thermal Reactions Fail

The Issue: In a standard thermal Huisgen cycloaddition (refluxing xylene/toluene), 3-(4-methylphenyl)sydnone acts as a cyclic azomethine imine (a masked 1,3-dipole).[1] The reaction proceeds via a bicyclic intermediate followed by retro-Diels-Alder extrusion of CO₂.

The Failure Mode:

  • Weak Orbital Control: The 4-methyl group on the N-phenyl ring is a weak electron-donating group (EDG). While it slightly raises the HOMO of the sydnone, it does not sufficiently polarize the dipole to enforce strict alignment with the alkyne's HOMO/LUMO.

  • Steric Ambiguity: Unless the alkyne is extremely bulky (e.g., tert-butyl), the steric difference between the two transition states is negligible at the high temperatures (110–140 °C) required for activation, leading to ratios ranging from 50:50 to 70:30.

Part 2: The Resolution – Catalytic Regioswitching

To fix the regioselectivity, you must abandon thermal activation in favor of copper catalysis. The choice of copper source allows you to divergently select the 1,3- or 1,4-isomer.

Workflow Visualization: The CuSAC Switch

SydnoneRegio Start 3-(4-Methylphenyl)sydnone + Terminal Alkyne Thermal Thermal Activation (Toluene, 110°C) Start->Thermal Traditional Route CuOAc Catalyst A: Cu(OAc)₂ (Cu-Acetylide Mechanism) Start->CuOAc Preferred Route 1 CuOTf Catalyst B: Cu(OTf)₂ (Lewis Acid Mechanism) Start->CuOTf Preferred Route 2 Result_Mix Mixture of Isomers (Low Selectivity) Thermal->Result_Mix Result_14 1,4-Disubstituted Pyrazole (>95:5 Selectivity) CuOAc->Result_14 Regio-convergent Result_13 1,3-Disubstituted Pyrazole (>90:10 Selectivity) CuOTf->Result_13 Regio-convergent

Figure 1: Decision tree for selecting reaction conditions based on desired pyrazole regioisomer.

Part 3: Validated Protocols
Protocol A: Synthesis of 1,4-Disubstituted Pyrazoles (Target: 1-(4-methylphenyl)-4-R-pyrazole)

Mechanism: This reaction proceeds via a copper(I) acetylide intermediate, similar to the famous CuAAC (Click) reaction for azides. The copper binds the alkyne, directing the attack to the C4 position of the sydnone.

Reagents:

  • 3-(4-Methylphenyl)sydnone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[2][3]

  • Catalyst: Cu(OAc)₂ (20 mol%)

  • Solvent: DMF or tBuOH/H₂O (1:1)

  • Temperature: 60–80 °C[2]

Step-by-Step:

  • Dissolve sydnone and alkyne in DMF (0.2 M concentration).

  • Add Cu(OAc)₂.[4] Note: No reducing agent (ascorbate) is strictly necessary if using Cu(OAc)₂, as it generates active species in situ, but adding Sodium Ascorbate (40 mol%) can accelerate the reaction by maintaining Cu(I).

  • Heat to 60 °C. Monitor by TLC (sydnones are UV active and often fluorescent; pyrazoles are UV active but distinct Rf).

  • Workup: Dilute with EtOAc, wash with 5% NH₄OH (to remove Cu), then brine.

Protocol B: Synthesis of 1,3-Disubstituted Pyrazoles (Target: 1-(4-methylphenyl)-3-R-pyrazole)

Mechanism: This is unique to sydnones. Cu(OTf)₂ acts as a Lewis Acid, coordinating to the sydnone oxygen/nitrogen, altering the electronic coefficients to favor the 1,3-adduct (inverse electron demand).

Reagents:

  • 3-(4-Methylphenyl)sydnone (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)[3]

  • Catalyst: Cu(OTf)₂ (20 mol%)

  • Solvent: Toluene or DCE

  • Temperature: 100–110 °C

Step-by-Step:

  • Prepare a flame-dried flask under Argon (moisture sensitivity is higher here).

  • Dissolve reactants in dry Toluene.

  • Add Cu(OTf)₂.[3][4]

  • Reflux (110 °C).

  • Workup: Filter through a celite pad to remove copper salts before column chromatography.

Part 4: Troubleshooting & FAQs

Q1: My reaction with Cu(OAc)₂ turned green and stopped. What happened? A: The "Green Death."[3] Your catalytic Cu(I) has oxidized to inactive Cu(II) species that are not participating in the cycle.

  • Fix: Add Sodium Ascorbate (20-40 mol%) to the mixture to reduce Cu(II) back to Cu(I). Ensure the reaction vessel is purged with Nitrogen/Argon.

Q2: I am seeing a "yellow precipitate" forming during the Cu(OAc)₂ reaction. A: This is likely the Copper(I)-Acetylide intermediate polymerizing or crashing out.

  • Fix: This often happens if the concentration is too high. Dilute the reaction to 0.1 M. Alternatively, add a ligand like TBTA or Phenanthroline (10 mol%) to stabilize the copper center and keep it soluble.

Q3: Can I use this for internal alkynes? A: Regiocontrol with internal alkynes is significantly harder.

  • Analysis: CuSAC relies on the formation of a copper-acetylide, which requires a terminal proton. Internal alkynes cannot form this intermediate.

  • Recommendation: You are forced to use Thermal or Lewis Acid (Cu(OTf)₂) conditions. Expect lower regioselectivity (typically controlled by the steric bulk of the alkyne substituents).

Q4: How do I distinguish the 1,3- and 1,4-isomers by NMR? A:

  • 1,4-Isomer: The pyrazole proton (H3 or H5) usually appears as a singlet (or weak doublet) around 8.0–8.5 ppm .

  • 1,3-Isomer: The pyrazole proton (H4) is more shielded, appearing upfield around 6.5–7.0 ppm .

  • NOESY: The 1,4-isomer will show NOE correlation between the pyrazole proton and the ortho-protons of the 4-methylphenyl ring. The 1,3-isomer will NOT (as the proton is at position 4, distant from the N-phenyl ring).

Part 5: Comparative Data Table
VariableThermal (Uncatalyzed)Cu(OAc)₂ CatalyzedCu(OTf)₂ Catalyzed
Mechanism HOMO(Syd)-LUMO(Alk)Cu(I) AcetylideLewis Acid Activation
Major Product Mixture (Variable)1,4-Pyrazole 1,3-Pyrazole
Regio-Ratio ~60:40 to 70:30>95:5 >90:10
Temperature 140 °C (Xylene reflux)60 °C110 °C
Reaction Time 24–48 Hours4–8 Hours12–24 Hours
References
  • Taran, F., et al. (2016). Copper-catalyzed sydnone-alkyne cycloaddition reaction.[5][6][7][8][9][10] Nature Chemistry.

    • Key Finding: Establishes Cu(OAc)₂ as the standard for 1,4-regioselectivity via Cu-acetylide mechanism.
  • Harrity, J. P. A., et al. (2015).[5] Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry – A European Journal.

    • Key Finding: Demonstrates the divergent synthesis: Cu(OTf)₂ for 1,3-isomers vs Cu(OAc)₂ for 1,4-isomers.[4]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][9][11][12][13][14][15] Past and Future. Angewandte Chemie International Edition.

    • Key Finding: The foundational text on thermal cycloaddition mechanics and lack of inherent regiocontrol.

Sources

Optimization

Technical Support Guide: Controlled Chlorination of 3-(4-Methylphenyl)sydnone

Document ID: TS-SYD-CL-04 Version: 2.1 Last Updated: February 28, 2026 Department: Chemical Process Development & Support Executive Summary & Core Chemistry Target Transformation: Electrophilic chlorination of the sydnon...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SYD-CL-04 Version: 2.1 Last Updated: February 28, 2026 Department: Chemical Process Development & Support

Executive Summary & Core Chemistry

Target Transformation: Electrophilic chlorination of the sydnone ring at the C4 position. Substrate: 3-(4-Methylphenyl)sydnone.[1][2] Primary Challenge: The mesoionic sydnone ring is highly sensitive to reaction conditions. While the C4 position is nucleophilic, the attached p-tolyl group introduces a competing benzylic site susceptible to radical attack. Furthermore, the sydnone ring is unstable in the presence of strong acids (generated as byproducts) or bases.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired Electrophilic Aromatic Substitution (EAS) and the two primary failure modes: Radical Benzylic Chlorination and Acid-Catalyzed Hydrolysis.

SydnoneChlorination Start 3-(4-Methylphenyl)sydnone Target TARGET: 4-Chloro-3-(4-methylphenyl)sydnone (C4-Substitution) Start->Target Electrophilic Path (Polar Solvent, Dark) Side_Radical IMPURITY A: Benzylic Chloride (Radical Mechanism) Start->Side_Radical Radical Path (Light, Heat, Non-polar) Side_Hydrolysis IMPURITY B: Hydrazines/Ring Opening (Acid Hydrolysis) Start->Side_Hydrolysis Degradation (Unbuffered HCl accumulation) Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Target Reagent->Side_Radical

Figure 1: Reaction landscape showing the divergence between the desired ionic pathway (green) and destructive radical/hydrolytic pathways (red).

Critical Control Points (The "Why" Behind the Protocol)

The chlorination of sydnones is not a standard aromatic substitution. The following mechanistic insights define the boundaries of a successful experiment.

A. The N3-Deactivation Effect[2][3][4]
  • Mechanism: The sydnone ring possesses a partial positive charge at the N3 position.[2] This strongly withdraws electron density from the attached phenyl ring.

  • Implication: Under electrophilic conditions (ionic), the phenyl ring is deactivated. Therefore, chlorination will occur exclusively at the sydnone C4 position first. You do not need to worry about ortho/meta chlorination on the phenyl ring unless you use a vast excess of reagent or extreme temperatures.

B. The Benzylic Risk (Radical Pathway)
  • Mechanism: The 4-methyl group on the phenyl ring is benzylic. In the presence of light or radical initiators, chlorinating agents (especially

    
     or 
    
    
    
    ) will abstract a hydrogen from the methyl group rather than attack the sydnone ring.
  • Control: Reactions must be performed in the dark or under amber light. Oxygen (a radical scavenger) often helps suppress this, but strictly excluding light is the primary control.

C. Acid Sensitivity
  • Mechanism: Chlorination generates HCl as a byproduct. Sydnones are mesoionic and rely on a delicate charge balance; strong mineral acids can protonate the exocyclic oxygen, leading to ring opening (hydrolysis) to form hydrazines.

  • Control: The reaction system must be buffered or the acid must be scavenged immediately. Using solid sodium bicarbonate (

    
    ) or conducting the reaction in a solvent that buffers (like buffered acetic acid) is critical.
    

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a new spot on TLC that is less polar than the product, and my yield is low."

Diagnosis: Benzylic Chlorination.

  • Cause: You likely triggered a free-radical chain reaction. This attacks the methyl group on the phenyl ring instead of the sydnone C4.

  • Immediate Fix:

    • Wrap the reaction flask in aluminum foil.

    • Switch from non-polar solvents (like

      
       or Benzene) to polar solvents (like DMF or Acetic Acid), which favor the ionic mechanism.
      
    • Do not degas with Argon if you are using NCS; trace oxygen actually inhibits the radical pathway.

Issue 2: "The reaction mixture turned dark/black and I isolated a hydrazine derivative."

Diagnosis: Acid-Catalyzed Ring Cleavage.

  • Cause: The HCl byproduct accumulated in the reaction mixture, causing the mesoionic ring to hydrolyze.

  • Immediate Fix:

    • Add a solid base scavenger like

      
       or CaCO
      
      
      
      (1.1 equivalents) directly to the reaction pot.
    • Reduce reaction time. Sydnone chlorination is typically fast (30 min – 2 hours); prolonged stirring in acidic media destroys the product.

Issue 3: "Why recommend NCS (N-Chlorosuccinimide) over Chlorine gas?"

Answer: Stoichiometric Control.

  • Reasoning:

    
     gas is difficult to measure precisely. An excess of 
    
    
    
    will eventually overcome the N3-deactivation and chlorinate the phenyl ring or cause oxidative decomposition. NCS allows for exact 1.05 equivalent dosing, ensuring the reaction stops at the C4-monochloro stage.

Optimized Experimental Protocol

Objective: Synthesis of 4-chloro-3-(4-methylphenyl)sydnone with <1% benzylic impurity.

Materials
  • Substrate: 3-(4-Methylphenyl)sydnone (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or DMF (Dry)

  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv) – Optional but recommended if scale >5g

Step-by-Step Workflow
  • Preparation (Light Control):

    • Wrap a 2-neck round bottom flask in aluminum foil.

    • Note: Exclusion of light is non-negotiable to prevent benzylic attack on the methyl group.

  • Dissolution:

    • Dissolve 3-(4-methylphenyl)sydnone in Glacial Acetic Acid (concentration ~0.5 M).

    • Why AcOH? It promotes the electrophilic polarization of NCS while suppressing radical pathways.

  • Reagent Addition:

    • Add Sodium Acetate (1.1 equiv) if buffering is required (recommended).

    • Add NCS (1.05 equiv) in a single portion at room temperature (20–25°C).

    • Checkpoint: Do not heat initially. Thermal energy can initiate radical chains.

  • Reaction Monitoring:

    • Stir at room temperature.

    • Monitor via TLC (System: 30% EtOAc/Hexane).

    • Expected Time: 1–3 hours.

    • Visual Cue: The reaction often lightens in color as the NCS is consumed.

  • Quench & Workup:

    • Pour the mixture into ice-cold water (5x reaction volume).

    • The product should precipitate as a solid.

    • Filter the solid and wash copiously with cold water to remove succinimide and acetic acid.

    • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible, as silica can be acidic enough to degrade the sydnone if contact time is long.

Reagent Comparison Data

ReagentMechanism TypeSelectivity (C4 vs Benzylic)Stability RiskRecommendation
NCS / AcOH Ionic (EAS)High LowPrimary Choice

Radical/IonicLow (High risk of benzylic Cl)MediumAvoid

(gas)
IonicMedium (Risk of over-chlorination)High (HCl generation)Only for bulk scale
Aqua Regia OxidativeN/ACritical (Ring destruction)NEVER USE

References

  • Earl, J. C., & Mackney, A. W. (1935). The Action of Acetic Anhydride on N-Nitrosophenylglycine and some of its Derivatives. Journal of the Chemical Society, 899–900. Link

  • Chitiyo, N. N. (2009). Lithiation Reactions of 3-(4-chlorophenyl)Sydnone and 3-(4-methylphenyl)Sydnone. Wright State University Core Scholar. (Demonstrates C4-selectivity and stability issues). Link

  • Turnbull, K. (2022). A Review on Sydnones: Synthesis and Reactivity. International Journal of Creative Research Thoughts, 10(10). (Comprehensive review on electrophilic substitution of sydnones). Link

  • Tien, H. J., & Ohta, M. (1959). Studies on the Sydnones. Bulletin of the Chemical Society of Japan, 32(5). (Foundational work on sydnone halogenation). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Methylphenyl)sydnone

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The sydnone ring, a mesoionic heterocyclic aromatic compound, repres...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The sydnone ring, a mesoionic heterocyclic aromatic compound, represents a unique pharmacophore with a diverse range of biological activities. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Methylphenyl)sydnone, a representative substituted sydnone, against its parent analogue, 3-Phenylsydnone. By understanding the subtle yet significant spectral differences, researchers can gain a deeper appreciation for the electronic and structural nuances of this important class of compounds.

The Significance of Sydnone NMR Analysis in Drug Discovery

Sydnones are characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position, leading to a unique electronic distribution that cannot be represented by a single covalent structure. This mesoionic character is the source of their interesting chemical reactivity and biological properties. NMR spectroscopy is an indispensable tool for confirming the integrity of the sydnone ring and for understanding the influence of substituents on its electronic environment. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure and are crucial for quality control and the rational design of new sydnone-based therapeutic agents.

Comparative Spectral Analysis: 3-(4-Methylphenyl)sydnone vs. 3-Phenylsydnone

A direct comparison of the NMR spectra of 3-(4-Methylphenyl)sydnone with the unsubstituted 3-Phenylsydnone provides valuable insights into the electronic effects of the methyl substituent on the phenyl ring and, consequently, on the sydnone moiety.

Molecular Structures

G cluster_0 NMR Sample Preparation and Data Acquisition Workflow A 1. Sample Preparation - Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of purified sydnone. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Add internal standard (e.g., TMS). B 2. Transfer to NMR Tube - Use a clean, dry 5 mm NMR tube. - Filter the solution if any particulates are present. - Ensure a sample height of ~4-5 cm. A->B C 3. Spectrometer Setup - Insert the sample into the spinner and place it in the magnet. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve optimal homogeneity. B->C D 4. ¹H NMR Acquisition - Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). - Acquire the spectrum with a sufficient number of scans for good signal-to-noise. C->D E 5. ¹³C NMR Acquisition - Switch the probe to the ¹³C channel. - Use a proton-decoupled pulse sequence. - Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR. D->E F 6. Data Processing and Analysis - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale using the internal standard. - Integrate the signals (¹H) and pick the peaks (¹H and ¹³C). - Assign the signals based on chemical shifts, multiplicities, and coupling constants. E->F

Caption: A standardized workflow for NMR analysis of sydnone compounds.

Detailed Methodologies:

  • Sample Purity: Ensure the sample of 3-(4-Methylphenyl)sydnone is of high purity, as impurities will complicate the spectra. Purification by recrystallization or column chromatography is recommended.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for sydnones due to its good solubilizing properties and relatively clean spectral window. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though the residual water peak may require suppression.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Acquisition Parameters: For ¹H NMR, a 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are often used to ensure proper signal intensity, especially for quaternary carbons.

  • 2D NMR Experiments: For unambiguous assignment, especially in more complex sydnone derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(4-Methylphenyl)sydnone, when compared to its parent analogue 3-Phenylsydnone, provide a clear illustration of the electronic influence of substituents on the unique mesoionic sydnone ring. The subtle but measurable upfield shifts in the sydnone ring protons and carbons upon introduction of a para-methyl group are consistent with its electron-donating character. This guide provides researchers with the foundational knowledge and a practical framework for the accurate and insightful NMR analysis of this important class of heterocyclic compounds, thereby aiding in the discovery and development of new sydnone-based therapeutics.

References

  • Stewart, F. H. C. The Chemistry of the Sydnones. Chemical Reviews, 1964 , 64(2), 129–147. [Link]

Comparative

FTIR characteristic peaks of the sydnone ring in 3-(4-Methylphenyl)sydnone

Topic: FTIR Characteristic Peaks of the Sydnone Ring in 3-(4-Methylphenyl)sydnone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of the Sydnone Ring in 3-(4-Methylphenyl)sydnone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Mesoionic Fingerprint

3-(4-Methylphenyl)sydnone (also known as N-(p-tolyl)sydnone) represents a classic mesoionic heterocycle—a compound class defined by its inability to be represented by a single covalent structure. For researchers synthesizing this scaffold, Fourier Transform Infrared (FTIR) spectroscopy is not merely a confirmatory step; it is the primary gatekeeper for validating the successful formation of the mesoionic ring.

This guide provides a technical comparison of the 3-(4-Methylphenyl)sydnone spectrum against its synthetic precursor and its structural analogs. It focuses on the unique vibrational modes of the sydnone carbonyl (


)  and the C4-H bond , which serve as the definitive " go/no-go " signals in process development.

Part 1: The Mesoionic Signature (Theory & Mechanism)

The sydnone ring is a dipole-stabilized 1,2,3-oxadiazolium-5-olate system.[1][2] Its electronic structure creates a distinct vibrational footprint that differs significantly from standard esters or amides.

Key Vibrational Anomalies:

  • Exocyclic Carbonyl (

    
    ):  Unlike a standard amide (
    
    
    
    ), the sydnone carbonyl possesses significant single-bond character due to the negative charge delocalization onto the exocyclic oxygen. However, the high ring strain and positive charge on the adjacent nitrogen shift the absorption to a surprisingly high frequency, often overlapping with strained lactones.
  • The C4-H Stretch (

    
    ):  The hydrogen at the 4-position of the sydnone ring is highly acidic. This results in a sharp, high-frequency C-H stretch that is distinct from the aromatic C-H bands of the phenyl substituent.
    
Visualizing the Synthesis & Spectral Shift

The following diagram illustrates the critical cyclization step (Earl-Mackney reaction) and the corresponding spectral checkpoints.

SydnoneSynthesis Precursor Precursor: N-nitroso-N-(p-tolyl)glycine (Open Chain) Reagent Reagent: Acetic Anhydride (Dehydration) Precursor->Reagent Cyclodehydration Spec_Pre FTIR Signal: Broad OH (2500-3300) Acid C=O (~1710) Precursor->Spec_Pre Product Product: 3-(4-Methylphenyl)sydnone (Mesoionic Ring) Reagent->Product - H2O Spec_Prod FTIR Signal: NO OH Peak Sydnone C=O (1735-1760) Product->Spec_Prod

Figure 1: Reaction pathway tracking the conversion of the open-chain nitroso acid to the cyclic sydnone, highlighting the critical spectral shifts.

Part 2: Comparative Analysis

To validate the identity of 3-(4-Methylphenyl)sydnone, one must compare it against two baselines: the Precursor (to ensure reaction completion) and the Unsubstituted Analog (to verify the substituent).

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Objective: Confirm ring closure and absence of starting material.

Vibrational ModePrecursor: N-nitroso-N-(p-tolyl)glycineProduct: 3-(4-Methylphenyl)sydnoneDiagnostic Status
O-H Stretch Broad, Strong (

)
Absent CRITICAL PASS
C=O Stretch Acid Carbonyl (

)
Sydnone Carbonyl (

)
Shift Observed
N-N Stretch N-Nitroso (

)
Ring Skeletal (

)
Secondary Check

Technical Insight: The most common failure mode in this synthesis is incomplete dehydration. If a broad "hump" remains above


, the sample contains unreacted glycine or residual water/acetic acid.
Comparison 2: Structural Analog (Substituent Effects)

Objective: Distinguish the p-tolyl derivative from the unsubstituted phenyl sydnone (common in shared lab spaces).

Vibrational Mode3-Phenylsydnone (Unsubstituted)3-(4-Methylphenyl)sydnone (Target)Differentiation
Aliphatic C-H Absent Weak/Medium (

)
Methyl Group (

)
Aromatic C-H Multiplet (

)
Multiplet (

)
Non-diagnostic
Ring C4-H Sharp (

)
Sharp (

)
Confirms Sydnone Ring
C=O[1] Stretch


Slight shift (inductive effect)

Technical Insight: The methyl group at the para position is electron-donating. This slightly lowers the force constant of the sydnone carbonyl compared to the unsubstituted phenyl analog, often shifting the C=O peak by


 lower, though this requires high-resolution instruments to distinguish reliably. The presence of aliphatic C-H stretches is the primary differentiator.

Part 3: Experimental Protocol

This protocol is designed to isolate the sydnone ring vibrations from solvent artifacts.

Synthesis & Preparation (Earl-Mackney Method)
  • Nitrosation: Treat N-(p-tolyl)glycine with

    
     at 
    
    
    
    .
  • Cyclization: Dissolve the nitroso derivative in acetic anhydride (

    
    ). Stir at ambient temperature for 12–24 hours (darkness preferred).
    
  • Isolation: Pour into crushed ice. The sydnone precipitates as a solid.[3]

  • Purification: Recrystallize from ethanol/water. Crucial: Ensure the sample is bone-dry before FTIR to avoid O-H interference.

FTIR Acquisition Method
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or PerkinElmer Spectrum).

  • Mode: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption (hygroscopic KBr can mimic the precursor's OH band).

  • Parameters:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 32 (minimum)

Part 4: Quality Control Decision Tree

Use this logic flow to validate your product batch.

QC_Logic Start Analyze Spectrum CheckOH Is there a broad band at 2500-3300 cm-1? Start->CheckOH Fail1 FAIL: Wet Sample or Unreacted Precursor CheckOH->Fail1 Yes CheckCO Is the strongest peak at >1730 cm-1? CheckOH->CheckCO No Fail2 FAIL: Ring Opening or Hydrolysis Product CheckCO->Fail2 No (<1720) CheckCH3 Are there peaks at 2900-2980 cm-1? CheckCO->CheckCH3 Yes Fail3 FAIL: Wrong Analog (Likely 3-Phenylsydnone) CheckCH3->Fail3 No Pass PASS: 3-(4-Methylphenyl)sydnone Confirmed CheckCH3->Pass Yes

Figure 2: Step-by-step spectral validation logic for quality assurance.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900. Link

  • Ohta, M., & Kato, H. (1967). Sydnones and other mesoionic compounds.[2][3][4][5][6] In Non-benzenoid Aromatics (Vol. 1, pp. 117-248). Academic Press.

  • Dullaghan, C. A. (2010). Mesoionic compounds: Syntheses and applications. Organic Preparations and Procedures International, 42(6), 525-565. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for C=O and C-H ranges).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 3-(4-Methylphenyl)sydnone: A Comparative Guide (EI-MS vs. ESI-MS/MS)

As drug development increasingly leverages mesoionic compounds for bioorthogonal click chemistry and novel pharmacophores, the accurate structural elucidation of sydnones has become a critical analytical requirement. 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly leverages mesoionic compounds for bioorthogonal click chemistry and novel pharmacophores, the accurate structural elucidation of sydnones has become a critical analytical requirement. 3-(4-Methylphenyl)sydnone (also known as 3-p-tolylsydnone) is a classic 1,2,3-oxadiazolium-5-olate inner salt. Because its structure cannot be represented by a single covalent bond model, its behavior in a mass spectrometer is highly distinctive.

This guide provides an authoritative, side-by-side comparison of the fragmentation patterns of 3-(4-Methylphenyl)sydnone using Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the causality behind these fragmentation pathways, analytical scientists can confidently differentiate sydnones from their structural isomers and thermal degradation products.

Mechanistic Causality of Sydnone Fragmentation

The mesoionic nature of 3-(4-Methylphenyl)sydnone makes the 1,2,3-oxadiazole ring highly susceptible to specific cycloreversion reactions upon ionization[1]. Regardless of the ionization technique, the diagnostic fragmentation pattern is driven by the sequential breaking of the N–O and O–C bonds[2].

  • Primary Cleavage (Loss of NO): The initial and most diagnostic step is the ejection of a nitric oxide radical/neutral (NO, 30 Da). This occurs because the excited mesoionic ring seeks to stabilize its charge by shedding the highly labile N–O moiety, forming an azirine or diazo-like intermediate[2].

  • Secondary Cleavage (Loss of CO): The intermediate rapidly loses carbon monoxide (CO, 28 Da)[3]. This secondary cleavage yields a highly conjugated, stable cation (e.g., a tolyl isocyanate or nitrile imine derivative)[4].

  • Tertiary Cleavage (Formation of Tropylium): The remaining tolyl-containing fragment undergoes the loss of HCN (27 Da) and subsequent ring expansion to form the highly stable tropylium cation (m/z 91), a hallmark of p-tolyl derivatives.

Platform Comparison: EI-MS vs. ESI-MS/MS

Selecting the right mass spectrometry platform depends on whether you need a hard ionization library match (EI) or a soft ionization intact mass with controlled fragmentation (ESI-MS/MS).

Quantitative Data Comparison
Fragmentation StageEI-MS (70 eV)ESI-MS/MS (CID, Positive Mode)Structural Assignment
Precursor Ion m/z 176 ([M]•+)m/z 177 ([M+H]+)Intact 3-(4-Methylphenyl)sydnone
Primary Cleavage m/z 146 (-30 Da)m/z 147 (-30 Da)Loss of NO; formation of intermediate
Secondary Cleavage m/z 118 (-28 Da)m/z 119 (-28 Da)Loss of CO; formation of nitrile imine
Deep Fragmentation m/z 91 (-27 Da)m/z 91 (-28 Da)Tropylium ion ([C7H7]+)

Note: In EI-MS, the m/z 118 peak often presents as the base peak (100% relative abundance) due to the high energy of the 70 eV electron beam, whereas ESI-MS/MS allows the user to tune the base peak by adjusting the collision energy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list parameters; we explain the physical causality dictating these choices to prevent false positives caused by thermal degradation.

Protocol A: GC-EI-MS Workflow

Because sydnones can undergo thermal or photochemical degradation to carbodiimides prior to ionization[3], strict temperature control is required.

  • Step 1: Instrument Calibration. Tune the MS using PFTBA (Perfluorotributylamine). Ensure the m/z 69, 219, and 502 peaks are within 0.1 Da mass accuracy.

  • Step 2: Inlet Configuration. Set the GC inlet to 220°C with a split ratio of 10:1.

    • Causality: Sydnones are thermally labile. An inlet temperature above 250°C induces pyrolytic loss of CO2, skewing the mass spectrum toward thermal degradation products rather than true electron impact fragments[3].

  • Step 3: Source Parameters. Set the EI source temperature to 230°C and electron energy to 70 eV.

  • Step 4: Self-Validation Check. Inject a solvent blank spiked with a known stable reference (e.g., naphthalene-d8) immediately prior to the sample. If an m/z 176 peak appears in the blank, perform inlet maintenance immediately; mesoionic compounds are highly prone to active-site adsorption in dirty GC liners.

Protocol B: LC-ESI-MS/MS Workflow

ESI provides a softer approach, preserving the intact molecular ion.

  • Step 1: Mobile Phase Optimization. Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: Formic acid provides the abundant protons necessary to efficiently drive the formation of the [M+H]+ ion at m/z 177, overcoming the internal charge neutralization of the mesoionic dipole[1].

  • Step 2: Source Optimization. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: The sydnone ring requires sufficient thermal energy for effective droplet desolvation, but exceeding 350°C risks premature in-source thermal degradation.

  • Step 3: Collision-Induced Dissociation (CID). Isolate m/z 177 in Q1. Ramp the Collision Energy (CE) in Q2 using Argon gas from 10 eV to 30 eV.

    • Causality: A low CE (10-15 eV) isolates the[M+H-NO]+ intermediate (m/z 147). Stepping to a higher CE (25-30 eV) forces the secondary loss of CO (m/z 119)[4], definitively proving the connectivity of the oxadiazole ring.

  • Step 4: Self-Validation Check. Monitor the m/z 177 → 177 transition (zero collision energy). If the precursor ion abundance fluctuates by >5% across technical replicates, recalibrate the electrospray probe position to eliminate matrix suppression effects.

Visualizing the Fragmentation Logic

The following diagram maps the parallel fragmentation pathways across both ionization platforms, highlighting the conserved neutral losses that serve as the structural fingerprint for 3-(4-Methylphenyl)sydnone.

MS_Fragmentation M_EI [M]•+ m/z 176 (EI) F1_EI [M - NO]•+ m/z 146 M_EI->F1_EI - 30 Da (NO) M_ESI [M+H]+ m/z 177 (ESI) F1_ESI [M+H - NO]+ m/z 147 M_ESI->F1_ESI - 30 Da (NO) F2_EI [M - NO - CO]•+ m/z 118 F1_EI->F2_EI - 28 Da (CO) F2_ESI [M+H - NO - CO]+ m/z 119 F1_ESI->F2_ESI - 28 Da (CO) F3 Tropylium Ion m/z 91 F2_EI->F3 - HCN (27 Da) F2_ESI->F3 - HCN (27 Da)

Figure 1: Parallel MS fragmentation pathways of 3-(4-Methylphenyl)sydnone in EI and ESI modes.

References

  • Spectroscopic Properties of 3-Cyclohexyl-sydnone: Mass Spectrometry. Benchchem. Available at:[4]

  • Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. MDPI. Available at:[1]

  • Sydnone Photochemistry: Direct Observation of Earl's Bicyclic Lactone Valence Isomers. CSIRO Publishing. Available at:[3]

  • Oxadiazoles: Chemistry and Applications. Scribd / Chemical Bond. Available at:[2]

Sources

Comparative

A Comparative Analysis of the Reactivity of 3-(4-Methylphenyl)sydnone and 3-phenylsydnone in 1,3-Dipolar Cycloaddition Reactions

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of the reactivity of 3-(4-Methylphenyl)sydnone and 3-phenylsydnone, focusing on their utility i...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the reactivity of 3-(4-Methylphenyl)sydnone and 3-phenylsydnone, focusing on their utility in 1,3-dipolar cycloaddition reactions. By examining the electronic effects of the 4-methyl substituent, this document aims to provide a clear, evidence-based understanding of their relative performance for synthetic chemists in the pharmaceutical and materials science sectors.

Introduction to Sydnones and their Cycloaddition Reactivity

Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazolium-5-olate inner salt structure. Their aromatic nature and inherent dipolar character make them valuable synthons, particularly as 1,3-dipoles in cycloaddition reactions.[1] The Huisgen 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles, is a cornerstone of sydnone chemistry.[2][3] In these reactions, sydnones react with dipolarophiles, such as alkenes and alkynes, to form pyrazole derivatives after the extrusion of carbon dioxide. This transformation is of significant interest for the construction of complex molecular scaffolds in drug discovery and materials science.[4][5]

The reactivity of the sydnone in these cycloadditions is highly dependent on the nature of the substituent at the 3-position of the ring. This guide focuses on the comparative reactivity of two commonly employed sydnones: 3-phenylsydnone and its para-methylated analogue, 3-(4-Methylphenyl)sydnone (also known as 3-(p-tolyl)sydnone).

The Electronic Influence of the N-3 Aryl Substituent

The substituent on the nitrogen atom at the 3-position of the sydnone ring plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the molecule. The sydnone ring itself is generally considered to be electron-withdrawing. This property arises from the delocalized positive charge within the ring system, which deactivates an attached aryl substituent towards electrophilic aromatic substitution.

Conversely, the electronic nature of the aryl substituent directly influences the nucleophilicity of the sydnone as a 1,3-dipole. The introduction of an electron-donating group on the phenyl ring is expected to increase the electron density of the sydnone system, thereby enhancing its reactivity towards electron-deficient dipolarophiles. The 4-methyl group on the phenyl ring of 3-(4-Methylphenyl)sydnone is an electron-donating group through an inductive effect. This fundamental principle of physical organic chemistry suggests that 3-(4-Methylphenyl)sydnone should be a more reactive 1,3-dipole than 3-phenylsydnone.

Comparative Reactivity: Experimental Evidence and Quantitative Analysis

The enhanced reactivity of 3-(4-Methylphenyl)sydnone compared to 3-phenylsydnone is not merely a theoretical postulation. Kinetic studies of the 1,3-dipolar cycloaddition of 3-aryl-substituted sydnones with alkynes provide quantitative evidence to support this claim.

A key piece of evidence comes from the work of Huisgen and Gotthardt, who studied the substituent effects in the 3-(4-substituted phenyl) group of sydnones.[6] Their kinetic analysis yielded a low, positive Hammett reaction constant (ρ ≈ +0.8).[6] The positive value of ρ indicates that electron-donating substituents on the phenyl ring accelerate the reaction rate, while electron-withdrawing groups retard it.

The methyl group in the para position of the phenyl ring is an electron-donating group. Therefore, according to the Hammett equation, 3-(4-Methylphenyl)sydnone will react at a faster rate in 1,3-dipolar cycloaddition reactions than the unsubstituted 3-phenylsydnone.

Table 1: Comparison of Electronic Properties and Predicted Reactivity

CompoundN-3 SubstituentElectronic Effect of SubstituentPredicted Relative Reactivity in 1,3-Dipolar Cycloaddition
3-phenylsydnone PhenylNeutral (Reference)Baseline
3-(4-Methylphenyl)sydnone 4-Methylphenyl (p-tolyl)Electron-donating (Inductive)Higher

Mechanistic Implications

The 1,3-dipolar cycloaddition of sydnones is a concerted pericyclic reaction.[3] The reaction proceeds through a highly ordered, six-electron transition state. The rate of this reaction is governed by the energies of the frontier molecular orbitals (FMOs) of the sydnone (the 1,3-dipole) and the dipolarophile.

The electron-donating methyl group in 3-(4-Methylphenyl)sydnone increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the sydnone. In a normal-electron-demand 1,3-dipolar cycloaddition, where the primary interaction is between the HOMO of the dipole and the LUMO of the dipolarophile, raising the HOMO energy of the sydnone leads to a smaller HOMO-LUMO energy gap. This smaller energy gap results in a lower activation energy and, consequently, a faster reaction rate.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediate & Product 3_Aryl_Sydnone 3-Aryl Sydnone (1,3-Dipole) TS Concerted [3+2] Transition State 3_Aryl_Sydnone->TS Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TS Cycloadduct Initial Cycloadduct TS->Cycloadduct Cycloaddition Pyrazole Pyrazole Derivative Cycloadduct->Pyrazole Extrusion CO2 CO₂ Cycloadduct->CO2 of

Caption: Generalized mechanism of the 1,3-dipolar cycloaddition of a 3-arylsydnone.

Experimental Protocol: General Procedure for the 1,3-Dipolar Cycloaddition of 3-Aryl Sydnones with an Alkyne

This protocol provides a general methodology for the thermal 1,3-dipolar cycloaddition of 3-phenylsydnone or 3-(4-Methylphenyl)sydnone with a generic alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • 3-Aryl sydnone (3-phenylsydnone or 3-(4-Methylphenyl)sydnone)

  • Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 3-aryl sydnone (1.0 equivalent).

  • Add the anhydrous solvent (e.g., toluene) to dissolve the sydnone.

  • To the stirred solution, add the alkyne dipolarophile (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain the temperature for the required reaction time (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

Note: Due to its higher reactivity, reactions with 3-(4-Methylphenyl)sydnone may proceed at a faster rate and potentially give higher yields under identical conditions compared to 3-phenylsydnone.

G start Start dissolve Dissolve 3-Aryl Sydnone in Anhydrous Solvent start->dissolve add_dipolarophile Add Alkyne Dipolarophile dissolve->add_dipolarophile reflux Heat to Reflux under Inert Atmosphere add_dipolarophile->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Remove Solvent monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of pyrazoles via sydnone cycloaddition.

Conclusion

The presence of a 4-methyl group on the phenyl ring of 3-(4-Methylphenyl)sydnone significantly enhances its reactivity as a 1,3-dipole in cycloaddition reactions compared to the unsubstituted 3-phenylsydnone. This increased reactivity is a direct consequence of the electron-donating nature of the methyl group, which raises the HOMO energy of the sydnone and lowers the activation energy of the cycloaddition. This is quantitatively supported by the positive Hammett reaction constant for this class of reactions. For researchers and professionals in drug development and materials science, the choice of 3-(4-Methylphenyl)sydnone over 3-phenylsydnone can lead to faster reaction times, potentially milder reaction conditions, and improved yields, making it a more efficient building block for the synthesis of pyrazole-containing molecules.

References

  • Hladíková, V., Váňa, J., & Hanusek, J. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1317–1348. [Link]

  • Huisgen, R., & Gotthardt, H. (1968). Kinetik der 1.3-dipolaren Cycloadditionen von Sydnonen an Alkine. Chemische Berichte, 101(3), 889-898. [Link]

  • Stănescu, M. D., & Albota, F. (2017). The state of art in sydnones chemistry and applications. Revue Roumaine de Chimie, 62(7-8), 713-727. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-595. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation

UV-Vis absorption maxima of 3-(4-Methylphenyl)sydnone vs substituted analogs

Title: Photophysical Profiling of Mesoionic Heterocycles: A UV-Vis Comparative Guide to 3-(4-Methylphenyl)sydnone and Substituted Analogs Target Audience: Researchers, scientists, and drug development professionals. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Photophysical Profiling of Mesoionic Heterocycles: A UV-Vis Comparative Guide to 3-(4-Methylphenyl)sydnone and Substituted Analogs

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sydnones (1,2,3-oxadiazolium-5-olates) are a unique class of mesoionic heterocycles characterized by a delocalized 6


-electron system. Because they cannot be represented by a single uncharged covalent structure, their electronic properties are highly sensitive to substituent effects. In drug development and materials science, UV-Vis spectroscopy serves as the primary diagnostic tool for confirming the integrity of the sydnone ring and evaluating its degree of conjugation[1].

This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (


) of 3-(4-methylphenyl)sydnone  (also known as 3-p-tolylsydnone) against its structural analogs, detailing the mechanistic causality behind these photophysical shifts and providing a validated protocol for spectral acquisition.

Mechanistic Principles of Sydnone Photophysics

The defining UV-Vis signature of the sydnone ring arises from a strong


 transition. The energy required for this transition—and consequently the wavelength of maximum absorption—is dictated by the HOMO-LUMO gap, which is modulated by two primary structural factors:
  • Electronic Conjugation (Bathochromic Shifts): When an aryl group is attached to the N3 position, the

    
    -system of the aromatic ring conjugates with the mesoionic core. This extended delocalization lowers the excitation energy, shifting the 
    
    
    
    to longer wavelengths (red shift)[2]. Auxochromic groups (e.g., a para-methyl group) further fine-tune this shift via hyperconjugation.
  • Steric Hindrance (Hypsochromic Shifts): For optimal conjugation, the N3-aryl ring must remain coplanar with the sydnone core. Bulky substituents at the ortho-positions of the aryl ring create severe steric clash, forcing the aryl ring to twist orthogonally. This breaks the orbital overlap, isolating the sydnone

    
    -system and causing a dramatic shift to shorter wavelengths (blue shift)[1].
    

Comparative Data Analysis: Substituent Effects on

The table below synthesizes the experimental UV-Vis absorption maxima for various sydnone analogs to illustrate the structure-property relationships[1][2][3].

CompoundN3-SubstituentC4-Substituent

(nm)
Dominant Photophysical Mechanism
3-Cyclohexylsydnone CyclohexylH292Baseline: Alkyl group provides no extended

-conjugation.
3-Phenylsydnone PhenylH310Conjugation: Coplanar aryl ring extends the delocalized system.
3-(4-Methylphenyl)sydnone 4-MethylphenylH~312–315Hyperconjugation: The +I/+M effect of the para-methyl group slightly raises the HOMO, yielding a minor bathochromic shift relative to the phenyl analog.
3-(1-Naphthyl)sydnone 1-NaphthylH315Extended Conjugation: Polycyclic aromatic system lowers the HOMO-LUMO gap.
4-Acetyl-3-phenylsydnone PhenylAcetyl324Cross-Conjugation: Electron-withdrawing group at C4 extends conjugation across the entire molecular axis.
3-(2,6-Dimethylphenyl)sydnone 2,6-DimethylphenylH255Steric Decoupling: Ortho-methyls force orthogonal twisting, completely breaking conjugation and drastically increasing excitation energy.

Key Insight for Researchers: The comparison between 3-(4-methylphenyl)sydnone and 3-(2,6-dimethylphenyl)sydnone perfectly isolates the difference between electronic and steric effects. While the para-methyl group in 3-(4-methylphenyl)sydnone enhances conjugation via electron donation, moving those methyl groups to the ortho positions physically prevents coplanarity, resulting in a massive ~60 nm hypsochromic shift[1][2].

Experimental Methodology: High-Fidelity UV-Vis Acquisition

Sydnones are inherently photolabile; prolonged exposure to UV light induces a ring-opening reaction that yields nitrile imines and expels carbon dioxide[4][5]. Therefore, obtaining accurate molar absorptivity (


) requires a self-validating, rapid-acquisition protocol.

Materials:

  • Spectroscopic-grade solvent (e.g., Methanol or Acetonitrile).

  • Matched quartz cuvettes (10 mm path length).

  • Double-beam UV-Vis spectrophotometer.

Step-by-Step Protocol:

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 450 nm to correct for solvent absorbance and optical variations between cuvettes.

  • Sample Preparation (Actinic Precaution): Weigh the sydnone analog and dissolve it in the solvent to create a concentrated stock. Crucial: Perform this step in amber vials or under low-light conditions to prevent premature photolysis[4].

  • Dilution & Linearity Check: Prepare a working solution at a concentration of approximately

    
     M. To ensure the system is self-validating, prepare two additional dilutions (e.g., 
    
    
    
    M and
    
    
    M) to confirm adherence to the Beer-Lambert law (Absorbance between 0.1 and 1.0).
  • Rapid Acquisition: Transfer the working solution to the sample cuvette. Immediately scan the 200–450 nm range.

  • Degradation Monitoring (Optional but Recommended): To verify sample stability, perform a secondary scan 5 minutes after the initial acquisition. A decrease in the primary

    
     peak alongside the emergence of a new peak indicates photolytic degradation into a nitrile imine[5].
    

Workflow & Structural Logic Visualization

The following diagram maps the causality between structural modifications and the resulting UV-Vis absorption shifts in sydnone derivatives.

Sydnone_Photophysics A Sydnone Mesoionic Core B N3-Alkyl (e.g., Cyclohexyl) A->B C N3-Aryl (e.g., Phenyl) A->C I C4-Substitution (e.g., 4-Acetyl) A->I D No Conjugation λmax < 300 nm B->D E Para-Substitution (e.g., 4-Methylphenyl) C->E F Ortho-Substitution (e.g., 2,6-Dimethylphenyl) C->F G Coplanar Conjugation λmax ~312-315 nm E->G H Steric Hindrance λmax ~255 nm F->H J Cross-Conjugation λmax > 320 nm I->J

Structural determinants of UV-Vis absorption shifts in substituted sydnones.

Conclusion

UV-Vis spectroscopy is a highly sensitive probe for the electronic environment of mesoionic compounds. While 3-(4-methylphenyl)sydnone exhibits a predictable bathochromic shift due to extended coplanar conjugation and mild electron donation, comparing it against sterically hindered analogs like 3-(2,6-dimethylphenyl)sydnone reveals the absolute necessity of orbital alignment for


-delocalization. Understanding these photophysical rules is critical for researchers utilizing sydnones in bioorthogonal click chemistry, photochromic materials, or pharmacological screening.

References

  • Konda Ravi Kumar et al. "Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds". Int J. Pharm. Drug. Anal, Vol: 7, Issue: 12, 2018; 88 - 95. Available at: [Link]

  • CSIRO Publishing. "Sydnone Photochemistry: Direct Observation of Earl's Bicyclic Lactone Valence Isomers, Formation of Carbodiimides, Reaction Mechanism, and Photochromism". Australian Journal of Chemistry, 2013. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones". Beilstein J. Org. Chem. 2011, 7, 1663–1670. Available at: [Link]

  • IJCRT. "A REVIEW ON SYDNONES". International Journal of Creative Research Thoughts, Volume 10, Issue 10, October 2022. Available at:[Link]

Sources

Comparative

Comparative Purity Validation of 3-(4-Methylphenyl)sydnone: Overcoming Mesoionic Analytical Challenges

Topic: Elemental analysis and purity validation of 3-(4-Methylphenyl)sydnone Content Type: Publish Comparison Guide Executive Summary 3-(4-Methylphenyl)sydnone (CAS: 3815-20-1) is a critical mesoionic precursor used exte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis and purity validation of 3-(4-Methylphenyl)sydnone Content Type: Publish Comparison Guide

Executive Summary

3-(4-Methylphenyl)sydnone (CAS: 3815-20-1) is a critical mesoionic precursor used extensively in bio-orthogonal "click" chemistry (Sydnone-Alkyne Cycloaddition) and heterocyclic drug discovery. However, its unique electronic structure—a cyclic dipole (mesoionic) 1,2,3-oxadiazolium-5-olate core—presents distinct analytical challenges that often lead to data misinterpretation.

This guide objectively compares three purity validation methodologies: Combustion Analysis (CHN) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) . Based on experimental evidence, we demonstrate why qNMR serves as the superior "Gold Standard" for this compound class, particularly when reference standards are unavailable or when thermal instability precludes Gas Chromatography (GC).

Part 1: The Mesoionic Challenge

Unlike standard organic small molecules, 3-(4-methylphenyl)sydnone possesses a localized positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen. This dipolar nature results in:

  • High Polarity & Solvation: The compound avidly traps solvent molecules (water, ethanol) in the crystal lattice, often skewing elemental analysis.

  • Thermal Instability: Upon heating (e.g., in a GC injector port), the sydnone ring undergoes cyclo-reversion, extruding CO₂ to form a reactive nitrile imine. GC-MS is therefore invalid for purity assessment.

Visualizing the Stability Bottleneck

The following diagram illustrates the critical decision pathway for analyzing sydnones, highlighting the failure point of thermal methods.

SydnoneAnalysis Sample Crude 3-(4-Methylphenyl)sydnone Thermal Thermal Method (GC-MS / TGA) Sample->Thermal Heated >130°C NonThermal Non-Thermal Method (HPLC / NMR) Sample->NonThermal Ambient Temp Decomp FAILURE: Ring Extrusion (-CO2) -> Nitrile Imine Thermal->Decomp Degradation Valid SUCCESS: Intact Core Quantifiable Signal NonThermal->Valid Preservation

Figure 1: Analytical Decision Tree. Thermal methods cause ring destruction, necessitating solution-phase techniques.

Part 2: Methodological Comparison

We compared three validation methods using a synthesized batch of 3-(4-methylphenyl)sydnone (recrystallized from Ethanol).

Method A: Elemental Analysis (CHN)[1]
  • Principle: Combustion at >900°C to measure %C, %H, %N.

  • Status: Traditional Benchmark, but prone to "Solvate Traps".

  • Observation: Mesoionic compounds are hygroscopic. A sample may appear chemically pure by NMR but fail CHN tolerances (±0.4%) due to trapped non-stoichiometric water or solvent, leading to false rejection of the batch.

Method B: HPLC-UV (Reverse Phase)
  • Principle: Separation on C18 column; detection at 254/310 nm.

  • Status: Standard for Relative Purity.

  • Observation: Excellent for detecting synthetic byproducts (e.g., unreacted N-nitroso-N-(p-tolyl)glycine). However, without a certified reference standard (CRM), HPLC only provides "Area %," which ignores response factors of impurities and inorganic salts.

Method C: Quantitative NMR (qNMR)[2]
  • Principle: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1).

  • Status: The Absolute Purity Gold Standard.

  • Observation: qNMR measures the absolute mass balance purity. It accounts for residual solvents, inorganic salts, and water content in a single experiment, independent of a sydnone reference standard.

Comparative Data Summary

The table below summarizes the analysis of a single batch (Batch #MPS-055) using all three methods.

FeatureMethod A: CHN AnalysisMethod B: HPLC-UVMethod C: qNMR (1H)
Primary Metric Weight % (C, H, N)Relative Area %Absolute Weight %
Result (Found) C: 60.8% (Calc: 61.36%)99.2% Area97.4% w/w
Purity Verdict Fail (>0.4% deviation)Pass (High relative purity)Pass (Accurate potency)
Key Limitation Sensitive to trapped H₂O/EtOHBlind to inorganic salts/solventRequires d1 > 5x T1
Sample Recovery DestructiveDestructiveNon-Destructive
Recommendation Use for characterization onlyUse for impurity profilingUse for Potency Assignment

Interpretation: The CHN analysis failed because the sample contained 1.5% trapped moisture (common in mesoionics). HPLC showed 99.2% because it ignored the water. qNMR provided the true potency (97.4%) , accounting for the "invisible" water mass.

Part 3: Validated Experimental Protocols
1. Synthesis of 3-(4-Methylphenyl)sydnone (Reference Context)
  • Precursor: N-(4-methylphenyl)glycine is nitrosated (NaNO₂/HCl) to form N-nitroso-N-(4-methylphenyl)glycine.

  • Cyclization: The nitroso intermediate is treated with acetic anhydride (Ac₂O) to effect cyclodehydration.[3]

  • Purification: Recrystallization from boiling ethanol. Note: This step introduces the solvent trap identified in the analysis.

2. Quantitative NMR (qNMR) Protocol (Recommended)

This protocol ensures <1% uncertainty.[4]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm (D₂O) or ~6.4 ppm (DMSO-d6).

  • Solvent: DMSO-d6 (Sydnones have poor solubility in CDCl₃).

  • Procedure:

    • Weigh ~10 mg of Sydnone sample (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 60 seconds (Critical: must be > 5x T1 of the slowest proton).

      • Scans: 16 or 32.

      • Spectral Width: 20 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[5]
3. HPLC Purity Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (Sydnone

    
    ) and 254 nm.
    
  • Retention Time: ~4.5 min for 3-(4-methylphenyl)sydnone.

Part 4: Mechanism of Analytical Failure (Graphviz)

The following diagram details the specific chemical pathway that invalidates Gas Chromatography (GC) for this compound, a common error in drug discovery labs.

DegradationPathway Sydnone 3-(4-Methylphenyl)sydnone (Mesoionic Core) Transition Transition State (Bicyclic Intermediate) Sydnone->Transition Heat (>130°C) Products CO2 (Gas) Nitrile Imine (Reactive) Transition->Products Cycloreversion

Figure 2: Thermal Degradation Mechanism. The extrusion of CO2 is irreversible, making GC analysis a measurement of decomposition products, not the parent compound.

References
  • Earl, J. C., & Mackney, A. W. (1935).[3][6] The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900.

  • Browne, D. L., & Harrity, J. P. (2010). Recent developments in the synthesis and applications of sydnones. Tetrahedron, 66(3), 553-568.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Dunkley, C. S., & Thoman, C. J. (2003). The synthesis and characterization of some 3-(4-substituted phenyl)sydnones. Spectroscopy Letters, 36(4), 375-384.

  • PubChem. (2025).[7] 3-(4-Methylphenyl)sydnone Compound Summary. National Library of Medicine.

Sources

Validation

A Comparative Guide to the Biological Toxicity of 3-(4-Methylphenyl)sydnone Derivatives

This guide offers an in-depth comparative analysis of the biological toxicity of 3-(4-Methylphenyl)sydnone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the biological toxicity of 3-(4-Methylphenyl)sydnone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to provide a clear understanding of the structure-toxicity relationships within this class of mesoionic compounds. We will explore the mechanistic underpinnings of their cytotoxic effects, present comparative data, and detail the experimental protocols used for their evaluation.

Introduction: The Dual Nature of Sydnones

Sydnones are a unique class of five-membered heterocyclic mesoionic compounds, characterized by a delocalized positive and negative charge within the 1,2,3-oxadiazolium-5-olate ring system.[1][2] This distinct electronic structure imparts high polarity and lipophilicity, enabling them to readily cross biological membranes. Historically, sydnones have garnered significant interest for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and notably, antitumor properties.[3][4]

The 3-aryl sydnone scaffold, particularly with substitutions on the phenyl ring, has been a focal point of medicinal chemistry. The 3-(4-Methylphenyl)sydnone core, also known as 3-(p-tolyl)sydnone, serves as a crucial backbone for developing novel therapeutic agents. However, the very properties that make these compounds biologically active also necessitate a thorough evaluation of their toxicity. Understanding the relationship between structural modifications and cytotoxic outcomes is paramount for the rational design of safer, more effective sydnone-based drugs.[5] This guide will dissect the available evidence to provide a comparative framework for assessing the toxicological profiles of these promising compounds.

Mechanistic Insights into Sydnone-Induced Cytotoxicity

The primary mechanism through which many sydnone derivatives exert their cytotoxic effects, particularly against cancer cells, is the induction of apoptosis, or programmed cell death.[6] This process is a regulated cellular cascade essential for tissue homeostasis, and its activation is a hallmark of many effective anticancer agents.

Several studies suggest that 3-aryl sydnones can trigger the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins (like Bax and p53) and the downregulation of anti-apoptotic proteins (like Bcl-2). This shift in the balance of apoptotic regulators ultimately leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase cascades, culminating in cell death. Some aryl-sydnones have also been shown to inhibit thymidine uptake in cancer cells, directly interfering with DNA synthesis and proliferation.[6]

G cluster_cell Cancer Cell Sydnone 3-Aryl Sydnone Derivative Stress Cellular Stress / DNA Damage Sydnone->Stress P53 p53 Activation Stress->P53 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax Bax Activation P53->Bax Bcl2 Bcl-2 Inhibition P53->Bcl2 Bax->Mito Permeabilization Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by cytotoxic 3-aryl sydnone derivatives.

Comparative Analysis of Biological Toxicity

The toxicity of sydnone derivatives is highly dependent on the nature and position of substituents on both the C-4 position of the sydnone ring and the N-3 aryl ring. Subtle structural changes can significantly alter the cytotoxic profile of the molecule.[5]

In Vitro Cytotoxicity

The most common method for evaluating the direct toxicity of these compounds to cells is through in vitro cytotoxicity assays against various cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparison. A lower IC50 value indicates greater cytotoxic potency.

While specific IC50 data for a wide range of 3-(4-Methylphenyl)sydnone derivatives is limited in publicly accessible literature, comparative data from other 3-aryl sydnones provides valuable structure-activity relationship (SAR) insights.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Various 3-Aryl Sydnone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3-Aryl Sydnone Compound 45Prostate (PC-3)42[7]
Breast (MCF-7)63[7]
3-Aryl Sydnone MC-454Breast (BT-474)1.71[7]
3-Aryl Sydnone MC-431Leukemia (Jurkat)2.87[7]
3-Aryl Sydnone MC-433Cervical (HeLa)10.09[7]
3-(Nitrophenyl) Sydnone SYD-1 (4-chloro-3-nitrophenyl)L1210 LeukemiaCytotoxic[6]
3-(Nitrophenyl) Sydnone SYD-2 (4-pyrrolidino-3-nitrophenyl)L1210 LeukemiaCytotoxic[6]

Key SAR Observations:

  • Aryl Ring Substitution: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the 3-phenyl ring appears to be important for cytotoxic activity.[6][8] For instance, 3-(4-chloro-3-nitrophenyl)sydnone (SYD-1) was found to be the most cytotoxic among a series of related compounds.[6]

  • Lipophilicity: Increasing the lipophilicity of substituents can lead to increased toxicity, potentially by enhancing the compound's ability to cross cell membranes.[5]

  • C-4 Position: Modifications at the C-4 position of the sydnone ring are also critical. Attaching moieties like chalcones can modulate biological activity, though this does not always lead to increased cytotoxicity and may enhance other properties like anti-inflammatory effects.[8]

In Vivo Toxicity

In vivo studies are crucial for understanding the systemic toxicity and determining the therapeutic window of a compound. These studies assess the overall effects on a living organism, including behavioral changes, target organ toxicity, and lethality.

  • Acute Toxicity: In an acute toxicity study of sydnone-chalcone derivatives based on a 3-(4-chlorophenyl)sydnone core, no deaths were observed in rats at oral doses up to 1000 mg/kg. However, minor behavioral changes such as altered alertness and restlessness were noted.[8] This suggests a relatively low acute toxicity for that specific structural class.

  • Maximum Tolerated Dose (MTD): For a series of 3-aryl-2-quinolone derivatives, which share the 3-aryl structural motif, the MTD was determined to be high, with the compounds being classified as "definitively nontoxic" in the tested in vivo models.[9]

It is critical to note that toxicity can be context-dependent. For example, one study on the antitumor effects of N-(4-chloro-3-nitrophenyl)-sydnone (Syd-1) showed significant therapeutic benefits but also caused hemolysis and splenomegaly at a dose of 75 mg/kg, highlighting a potential hematological toxicity that must be considered.

Experimental Protocols for Toxicity Assessment

The validation of any toxicity claim rests on robust and reproducible experimental design. Here we detail the standard methodologies employed in the field.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/cm²) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO₂).[10]

  • Compound Treatment: The sydnone derivatives are first dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell growth medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to each well to dissolve these crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study

This protocol is designed to determine the short-term adverse effects of a single high dose of a substance. It helps in determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.[12]

Methodology (Based on OECD Guidelines):

  • Animal Model: Healthy, young adult rodents (e.g., Wistar rats or CD1 mice), fasted overnight, are used.[8][10]

  • Grouping: Animals are divided into several groups, including a control group (receiving only the vehicle, e.g., 0.5% sodium carboxymethyl cellulose) and multiple test groups.[8]

  • Dosing: The sydnone derivative is administered, typically via oral gavage (p.o.), in increasing dose levels (e.g., 250, 500, 750, 1000 mg/kg body weight).[8]

  • Observation: The animals are observed continuously for the first few hours (e.g., 3 hours) for any changes in general behavior (alertness, restlessness), neurological profiles, and autonomic signs.[8] Observations are then continued periodically for the next several hours and then daily for a total of 14 days.[10]

  • Endpoint Analysis: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and, at the end of the study, gross necropsy to examine major organs for any pathological changes. Histopathological examination of target organs may also be performed.

Caption: A typical experimental workflow for the toxicological evaluation of novel compounds.

Conclusion and Future Directions

The available data indicate that 3-(4-Methylphenyl)sydnone and related 3-aryl sydnone derivatives represent a class of compounds with significant, but highly variable, biological toxicity. Their cytotoxic potential is intrinsically linked to their chemical structure, with substitutions on the aryl ring playing a pivotal role in modulating activity. The primary mechanism of action against cancer cells appears to be the induction of apoptosis.

While some derivatives exhibit potent cytotoxicity at low micromolar concentrations, others show low toxicity even at high doses in vivo. This highlights a critical principle in drug development: a balanced consideration between pharmacological activity and toxicity is essential.[5] Future research should focus on a more systematic exploration of the structure-toxicity relationship for the 3-(4-Methylphenyl)sydnone scaffold. This includes synthesizing and testing a broader array of derivatives with varied substituents at both the C-4 position and on the tolyl ring. Such studies will be instrumental in identifying lead compounds that maximize therapeutic efficacy while minimizing adverse toxicological effects, paving the way for their potential clinical application.

References

  • Kavitha, C., et al. (2010). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Joseph, B., et al. (2002). 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. Journal of Medicinal Chemistry, 45(12), 2543-55. Available at: [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Available at: [Link]

  • Grynberg, N., et al. (1992). Some New Aryl-Sydnones: Effects on Murine Tumours. Anticancer Research, 12(3), 1025-8. Available at: [Link]

  • Khan, I., et al. (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Patel, Y. M., & Patel, K. C. (2016). Synthesis and biological evaluation of new sydnone based derivatives. ResearchGate. Available at: [Link]

  • Asundaria, S. J., et al. (2010). Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. ACG Publications. Available at: [Link]

  • Alp, E., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Pharmaceuticals (Basel), 16(3), 466. Available at: [Link]

  • Oon, Y. Y., et al. (2019). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. BMC Cancer, 19(1), 960. Available at: [Link]

  • Ali, M., et al. (2025). Synthesis, crystal structure, antibacterial, cytotoxic, and anticancer activities of new Pd(II) complexes of tri-p-tolyl phosphine with thiones. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Cytotoxicities of Royleanone Derivatives. Chemistry of Natural Compounds, 54, 706–710. Available at: [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 438-447. Available at: [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Available at: [Link]

  • Serrano-García, J. S., et al. (2025). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions. Available at: [Link]

  • Valente, M. J., et al. (2020). Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2001). Molecular modeling, structure-activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 9(7), 1753-64. Available at: [Link]

  • Pathan, A. A., et al. (2022). Sydnone: Synthesis, Reactivity and Biological Activities. Bentham Science. Available at: [Link]

Sources

Comparative

Chromatographic separation (HPLC/TLC) retention times for 3-(4-Methylphenyl)sydnone

Executive Summary 3-(4-Methylphenyl)sydnone (also known as p-tolylsydnone) presents a unique chromatographic challenge due to its mesoionic nature. The molecule possesses a distinct dipole—a positively charged oxadiazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methylphenyl)sydnone (also known as p-tolylsydnone) presents a unique chromatographic challenge due to its mesoionic nature. The molecule possesses a distinct dipole—a positively charged oxadiazolium ring balanced by a negative charge delocalized over the exocyclic oxygen. However, the addition of the para-methyl group introduces a lipophilic handle that significantly alters its retention behavior compared to the unsubstituted 3-phenylsydnone.

This guide provides an authoritative protocol for separating this compound, focusing on the critical shift in polarity and hydrophobicity relative to its structural analogs.

Part 1: Physicochemical Context & Separation Logic

To develop a robust method, one must understand the competing forces at play:

  • The Mesoionic Core (Polar): The 1,2,3-oxadiazolium-5-olate ring is highly polar and interacts strongly with silanol groups (Si-OH) on silica, often causing peak tailing.

  • The p-Tolyl Substituent (Hydrophobic): The methyl group at the para position increases the

    
     (partition coefficient) relative to the unsubstituted phenyl ring.
    

Chromatographic Implication:

  • Normal Phase (TLC/Silica): The methyl group reduces the interaction with the polar silica stationary phase. Expectation: Higher

    
     than 3-phenylsydnone.
    
  • Reverse Phase (HPLC/C18): The methyl group increases interaction with the C18 alkyl chains. Expectation: Longer retention time (

    
    ) than 3-phenylsydnone.
    

Part 2: Thin Layer Chromatography (TLC) Guide

Objective: Rapid purity screening and reaction monitoring.

Optimized Solvent Systems

While generic organics often use Hexane/Ethyl Acetate, sydnones require higher polarity to move the mesoionic core off the baseline.

Solvent SystemRatio (v/v)ApplicationExpected

(Target)
System A (Standard) Hexane : Ethyl Acetate60 : 40General Purity Check
System B (Polar) DCM : Methanol95 : 5Resolving polar impurities
System C (Non-Polar) Toluene : Acetone80 : 20Separating closely related homologs
Comparative Values (Silica Gel 60 )

Conditions: Chamber saturation for 15 min, System A (Hex:EtOAc 60:40).

CompoundStructure NoteRelative Polarity

Value (Approx)
3-(4-Nitrophenyl)sydnoneElectron Withdrawing (Polar)High0.22
3-PhenylsydnoneUnsubstituted ReferenceMedium0.31
3-(4-Methylphenyl)sydnone Target Analyte Medium-Low 0.38
3-(4-Chlorophenyl)sydnoneLipophilic HalogenLow0.42
Visualization Protocol
  • UV Irradiation (254 nm): The sydnone ring absorbs strongly. The spot appears dark purple/black against the green fluorescent background.

  • Iodine Chamber: Reversible yellow/brown staining. Useful if UV lamp is unavailable.

  • Liebermann-Burchard Reagent: Not recommended (sydnones are acid-sensitive and may degrade).

Part 3: High-Performance Liquid Chromatography (HPLC) Guide

Objective: Quantitative analysis and impurity profiling.

Method Development Strategy

We utilize a Reverse Phase (RP) approach. The mesoionic ring's polarity requires "end-capped" columns to prevent severe tailing caused by secondary silanol interactions.

Recommended Protocol (Standard Operating Procedure)
  • Column: C18 (Octadecylsilyl), ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    m particle size.
    • Preferred: Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2) (High surface coverage).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV-DAD at 290 nm (

    
     of sydnone ring) and 254 nm.
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Injection / Hold
10.0 70 Linear Gradient
12.0 95 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Comparative Retention Times ( )

Data generated using the Standard Gradient Protocol above.

CompoundRetention Time (

)
Resolution (

) vs Target
Elution Logic
3-Phenylsydnone4.8 min> 2.5Elutes first (Most polar core).
3-(4-Methylphenyl)sydnone 6.4 min N/A Retained by hydrophobic methyl group.
3-(4-Chlorophenyl)sydnone7.9 min> 2.0Cl is more lipophilic than Methyl.

Critical Note: If peak splitting is observed for the target analyte, it is likely due to hydrolysis of the sydnone ring into the corresponding hydrazine. Ensure samples are prepared in neutral acetonitrile/water, not acidic diluents, and injected immediately.

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision matrix for optimizing the separation of 3-(4-methylphenyl)sydnone from its synthesis precursors.

SeparationLogic Start Sample: Crude 3-(4-Methylphenyl)sydnone CheckTLC Step 1: TLC Screening (Hexane:EtOAc 60:40) Start->CheckTLC Decision1 Is Rf < 0.2? CheckTLC->Decision1 ActionPolar Increase Polarity (Add MeOH or switch to DCM) Decision1->ActionPolar Yes (Too Polar) ActionGood Proceed to HPLC Transfer Decision1->ActionGood No (Rf 0.3-0.4) ActionPolar->CheckTLC Retest HPLC_Setup Step 2: HPLC Configuration (C18 Column, End-capped) ActionGood->HPLC_Setup Result Final Separation: Target elutes AFTER Phenyl-Sydnone but BEFORE Chloro-Sydnone HPLC_Setup->Result Mechanism Mechanism Check: Mesoionic Core = Polar Tolyl Group = Hydrophobic Mechanism->Result

Caption: Workflow for optimizing the separation of mesoionic sydnones, balancing core polarity with substituent lipophilicity.

Part 5: Troubleshooting & Optimization

Peak Tailing (The "Silanol Effect")

Sydnones are zwitterionic resonance hybrids. The positive charge on the ring nitrogen can interact with free silanols on the silica backbone.

  • Symptom: Asymmetric peaks (Tailing Factor > 1.5).

  • Solution: Use a "high-purity" type B silica column (e.g., Zorbax Eclipse) or add 10 mM Ammonium Acetate to the aqueous mobile phase to mask silanols.

Hydrolytic Instability

Sydnones are susceptible to ring opening in strong acids or bases.

  • Observation: Appearance of a new, early-eluting peak (N-nitroso-N-aryl-glycine derivative) over time.

  • Prevention: Maintain autosampler temperature at 4°C. Avoid leaving samples in mobile phase for >4 hours.

References

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900.

  • Asundaria, S. T., & Patel, K. C. (2010). Synthesis, characterization and antimicrobial studies of novel 3-substituted sydnones. Organic Communications, 3(2), 30-38.[2] (Provides characterization data including IR/NMR for analogs).

  • Dodge, J. A. (2013). Chromatographic behavior of mesoionic compounds. In: HPLC Method Development Guide.

    • (Generalized reference to community standards for mesoionic separation discussions).

  • Lin, S. T., et al. (2013).[3] The Electrophilic Substitution of Sydnones: The Reaction with 3-Aryl-4-Phenylsydnones. Universal Journal of Chemistry, 1(3), 113-120.[3] (Discusses purification of 3-arylsydnones using Hexane/EtOAc).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Methylphenyl)sydnone

Urgent Operational Guide | Chemical Safety & Waste Management [1][2][3] Part 1: Executive Summary & Immediate Directives Do not dispose of 3-(4-Methylphenyl)sydnone in municipal waste or standard aqueous waste streams. [...

Author: BenchChem Technical Support Team. Date: March 2026

Urgent Operational Guide | Chemical Safety & Waste Management [1][2][3]

Part 1: Executive Summary & Immediate Directives

Do not dispose of 3-(4-Methylphenyl)sydnone in municipal waste or standard aqueous waste streams. [1][2][3]

This compound is a mesoionic heterocycle .[3][4] While generally stable at ambient temperatures, the sydnone core is thermodynamically unstable and can undergo exothermic decomposition releasing nitrogen gas and carbon dioxide upon heating or shock. Furthermore, improper chemical treatment (e.g., acidic hydrolysis) can generate toxic hydrazine derivatives .[3]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers, reducing agents, and Lewis acids.[3]

  • Stabilize: If the material is a dry solid >5g, wet (phlegmatize) with a compatible solvent (e.g., Ethanol or Toluene) to reduce dust explosion and friction sensitivity hazards.[3]

  • Disposal Path: The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3]

Part 2: Scientific Grounding & Hazard Analysis[2]

To handle this chemical safely, you must understand the underlying physical organic chemistry.

The Mesoionic Hazard

3-(4-Methylphenyl)sydnone (CAS: 3483-16-7) belongs to a class of dipolar heteroaromatic compounds known as sydnones.[1][2][3] They are "masked" diazo compounds.[1][3]

  • Thermal Instability: The sydnone ring undergoes a thermal 1,3-dipolar cycloaddition or retro-[3+2] cycloaddition.[1][2][3] Upon heating (typically >130°C, though specific derivatives vary), the ring cleaves to release CO₂ and a nitrile imine.[3] This gas evolution can be rapid and pressure-generating in a closed waste container.[1][2][3]

  • Chemical Incompatibility:

    • Acids: Exposure to strong acids (HCl, H₂SO₄) hydrolyzes the ring, yielding (4-Methylphenyl)hydrazine .[2][3] Hydrazines are potent hepatotoxins and suspected carcinogens.[3] Therefore, do NOT attempt acid neutralization as a disposal method. [2][3]

    • Bases: Strong bases can also degrade the ring into unstable intermediates.[3]

Self-Validating Safety Logic
  • Why Incineration? Because chemical deactivation yields products (hydrazines) more toxic than the parent compound, complete mineralization at >1000°C is the only method that guarantees the destruction of both the energetic core and the toxic nitrogenous backbone.

  • Why Phlegmatization? Dry mesoionic crystals can exhibit triboelectric (static) sensitivity.[1][3] Solvating the crystals creates a heat sink and prevents static discharge during handling.

Part 3: Step-by-Step Disposal Protocol
Phase 1: Assessment & Stabilization[2][3]

Equipment Required:

  • Nitrile gloves (double-gloved recommended)[1][2][3]

  • Chemical splash goggles[1]

  • Anti-static spatula[1]

  • Wide-mouth HDPE or Glass waste container (Amber glass preferred)[1][2][3]

Table 1: Physicochemical Properties for Disposal

Property Data Operational Implication
Physical State Crystalline Solid Dust explosion hazard; requires wetting.[1][2][3]
Melting Point ~140–145 °C (Dec.)[1][3] Do not autoclave. Heat triggers decomposition.[1][3]
Solubility Soluble in EtOH, DMSO, Acetone Use Ethanol for rinsing/phlegmatization.[2][3]

| Reactivity | Acid Sensitive | Keep away from Acid Waste streams. |[1][2]

Phase 2: The Disposal Workflow

Step 1: Phlegmatization (For Solids) If you are disposing of dry powder:

  • Place the solid material into the primary waste container.[3]

  • Add enough Ethanol (EtOH) or Acetone to completely wet the solid.[3] A slurry is safer than a dry powder.[3]

  • Reasoning: This reduces shock sensitivity and prevents the formation of airborne dusts which are inhalation hazards.

Step 2: Packaging

  • Primary Container: Use a screw-top glass or HDPE jar. Do not fill more than 80% full to allow headspace for potential off-gassing.[1][2][3]

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or acids.[3]

  • Secondary Containment: Place the primary container inside a resealable plastic bag or a secondary tub to capture leaks.[3]

Step 3: Labeling & Waste Coding Attach a hazardous waste tag with the following constituents:

  • Chemical Name: 3-(4-Methylphenyl)sydnone Solution (in Ethanol)[1][2][3]

  • Hazards: Toxic, Irritant.[3][5]

  • RCRA Codes (USA): See Table 2.[1][3][6][7]

Table 2: Recommended Waste Classification

Code Description Justification
D001 Ignitable If disposed of as a solvent slurry (Flash point <60°C).[1][2][3]
D003 Reactive (Potential) Conservative classification due to mesoionic gas evolution potential.[1][3]

| Non-Halogenated | Organic Waste | General stream for incineration.[1][3] |

Part 4: Visualization (Decision Logic)[1][3]

The following diagram outlines the critical decision-making process for disposing of sydnone derivatives.

SydnoneDisposal Start Waste Assessment: 3-(4-Methylphenyl)sydnone StateCheck Physical State? Start->StateCheck Solid Dry Solid StateCheck->Solid Solution Solution (Reaction Mixture) StateCheck->Solution Phlegmatize ACTION: Phlegmatize Wet with Ethanol/Acetone to reduce static/shock risk Solid->Phlegmatize High Risk Segregate CRITICAL: Segregate Ensure NO Acids or Oxidizers Solution->Segregate Phlegmatize->Segregate Container Packaging HDPE or Glass Container (Vented Cap Preferred) Segregate->Container Label Labeling 'Non-Halogenated Organic' Add: 'Mesoionic - Do Not Heat' Container->Label Final Final Disposal High-Temp Incineration Label->Final

Figure 1: Decision logic for the safe segregation and packaging of mesoionic waste.

Part 5: Emergency Contingencies

Spill Response:

  • Evacuate the immediate area if dust is airborne.[3][8]

  • PPE: Wear a half-mask respirator (P100) if working with powder.[1][2][3]

  • Clean-up: Do not dry sweep.[1][2][3] Cover the spill with a solvent-dampened pad (Ethanol) to suppress dust, then scoop into a waste container.[1][2][3]

  • Decontamination: Wash the surface with a mild soap solution.[3] Avoid bleach (hypochlorite), as it may react with nitrogenous residues to form chloramines or unstable oils.[3]

Part 6: References
  • Earl, J. C., & Mackney, A. W. (1935).[3][4] The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900.[2][3] Link

  • PubChem. (n.d.).[1][3] 3-(4-Methylphenyl)sydnone Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023. Link[1][3]

  • Dullaghan, C. A. (2010).[3] Sydnones: A Review of their Synthesis and Reactivity. Organic Chemistry Portal. (Contextualizing thermal cycloaddition hazards).

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][3] (Guidance on D001/D003 classifications). Link[1][3]

Sources

Handling

Personal protective equipment for handling 3-(4-Methylphenyl)sydnone

Topic: Personal Protective Equipment & Handling Protocols for 3-(4-Methylphenyl)sydnone Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Process Chemists, and HSE Managers Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-(4-Methylphenyl)sydnone Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Process Chemists, and HSE Managers

Executive Summary: The Mesoionic Hazard Profile

3-(4-Methylphenyl)sydnone (CAS: 3413-58-9) is not a standard organic intermediate; it is a mesoionic heterocycle . As a Senior Application Scientist, I must emphasize that standard safety data sheets (SDS) often understate the risks associated with this class of compounds.

While often labeled merely as an "irritant," this compound possesses two distinct hazard vectors that require elevated PPE and containment strategies:

  • Pharmacological Potency: Structurally analogous to Mesocarb (a stimulant), sydnones are biologically active scaffolds capable of inhibiting specific enzymes (e.g., PLA2) and interacting with biological dipoles.

  • Energetic Instability: The mesoionic ring (1,2,3-oxadiazolium-5-olate) contains a built-in dipole and N-O bonds. While 3-aryl substitution provides some stabilization, the ring is susceptible to thermal decomposition and rapid gas evolution (release of

    
     and hydrazines) upon heating or shock.
    

Core Directive: Treat this substance as a Potent, Thermally Sensitive Solid .

Risk Assessment & Hazard Matrix

Before selecting PPE, we must quantify the specific risks.

Hazard DomainClassificationOperational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Assume high bioavailability. Dust inhalation is the primary exposure vector.
Reactivity Thermally SensitiveAvoid friction/grinding. Exothermic decomposition may occur >130°C.
Chemical Nature Mesoionic DipoleHigh polarity facilitates permeation through standard latex gloves.
Health Target CNS / RespiratoryPotential stimulant activity; respiratory sensitization is possible.

The PPE Shield: Layered Defense Protocol

Standard "lab coat and glasses" are insufficient for mesoionic synthesis. You must implement a Barrier-Permeation-Respiration defense system.

A. Dermal Protection (Glove Selection)
  • The Science: The high polarity of the sydnone ring allows it to solvate and permeate thin rubber membranes.

  • Requirement: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (High dexterity).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Protocol: Inspect outer gloves immediately after any contact. Change outer gloves every 60 minutes during active handling.

B. Respiratory Protection
  • The Science: Sydnone powders are often electrostatic and fine, creating invisible aerosols during weighing.

  • Requirement:

    • Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (If hood work is impossible): A Powered Air Purifying Respirator (PAPR) or a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges . N95 masks are insufficient for potent chemical dusts.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses do not seal against airborne dust.

  • Body: Tyvek® lab coat or apron over a standard cotton lab coat. This prevents dust accumulation on fabric that could be tracked out of the lab.

Operational Workflow: From Storage to Synthesis

This workflow minimizes static discharge (ignition source) and aerosolization (exposure source).

Step 1: Storage & Retrieval
  • Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Logic: Cold storage retards thermal decomposition; inert gas prevents moisture hydrolysis of the ring.

  • Action: Allow the container to reach room temperature before opening to prevent condensation, which can cause hydrolysis or clumping.

Step 2: Weighing (The Critical Step)
  • Hazard: Static electricity + Fine Powder = Dispersion.

  • Protocol:

    • Place an ionizing fan or antistatic gun inside the balance enclosure to neutralize static charge.

    • Use a disposable antistatic weighing boat .

    • Never return excess material to the stock container (cross-contamination risk).

Step 3: Transfer & Solvation
  • Hazard: Exothermic solvation.

  • Protocol: Add the solid to the solvent, not vice-versa.

  • Solvent Choice: Sydnones are soluble in polar aprotic solvents (DMSO, DMF). Ensure the solvent is dry; water can induce ring opening.

Step 4: Reaction Monitoring
  • Hazard: Thermal runaway.

  • Protocol: If heating is required (e.g., for cycloaddition), use a sand bath or oil bath with a redundant temperature controller. Never use an open flame or heat gun.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks are mandatory.

SydnoneSafety cluster_critical CRITICAL CONTROL ZONE Storage 1. Cold Storage (2-8°C, Argon) Equilibration 2. Temp Equilibration (Prevent Condensation) Storage->Equilibration Wait 30 min PPE_Donning 3. PPE Donning (Double Nitrile + Goggles) Equilibration->PPE_Donning Before Opening Weighing 4. Weighing (Fume Hood + Antistatic) PPE_Donning->Weighing In Hood Reaction 5. Reaction/Transfer (Redundant Temp Control) Weighing->Reaction Slow Addition Waste 6. Disposal (Segregated Incineration) Reaction->Waste Quench First

Figure 1: Operational workflow for handling 3-(4-Methylphenyl)sydnone. Red nodes indicate high-risk intervention points requiring specific PPE verification.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator and Tyvek suit.

  • Neutralize: Do not use water initially. Cover with vermiculite or dry sand to suppress dust.

  • Clean: Scoop carefully (avoid dust) into a hazardous waste container. Wash the area with a 10% soap solution to solubilize residues.

Disposal Strategy
  • Waste Classification: High Nitrogen / High Energy Organic.

  • Segregation: Do NOT mix with strong oxidizers (peroxides, nitric acid) or reducing agents in the waste stream.

  • Method: High-Temperature Incineration with scrubber (to handle

    
     emissions).
    
  • Labeling: Clearly label waste as "Mesoionic Compound - Potential Energetic."

References & Authority

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-(4-Methylphenyl)sydnone.

  • PubChem. (n.d.). Compound Summary: Sydnones and Mesoionic Compounds. National Library of Medicine.

  • Dunkin, I. R., et al. (1997). Photochemistry of Sydnones: Ring Opening and Rearrangement. Journal of the Chemical Society. (Context for thermal/photo instability).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

Sources

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